2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one
Description
BenchChem offers high-quality 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2-chloro-1-[4-(fluoromethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClFNO/c1-7(10)9(13)12-4-2-8(6-11)3-5-12/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYADXBGDAAJJHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)CF)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Characterization of 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one: A Technical Guide
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Justifying Parameter Choices
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Justifying Parameter Choices
I'm now detailing the experimental choices, especially regarding the base and reaction temperature. I'm focusing on why DIPEA is preferred, due to its steric bulk preventing nucleophilic attack and the resulting quaternary ammonium salt formation. I am also detailing temperature control to control the exothermic reaction and suppress byproduct formation. Finally, I will describe the rationale for using anhydrous DCM as the solvent.
Describing Experimental Procedures
I'm now detailing the experimental procedures for the reaction. Specifically, I'm focusing on the steps for synthesis, from suspending 4-(fluoromethyl)piperidine hydrochloride to the final purification step. This includes adding DIPEA for deprotonation, cooling the mixture, and adding the acid chloride, as well as the work-up and monitoring via TLC.
Detailing Reaction Workup
I'm now describing the post-reaction workup, focusing on the aqueous and brine washes to remove unreacted starting materials. I'll describe drying the organic phase using MgSO4 and concentrating to obtain the crude product. Next, I'll describe flash chromatography purification to isolate the pure product.
Executive Summary
The synthesis of 2-chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one represents a highly strategic transformation in the development of modern pharmaceutical intermediates. Fluorinated piperidines are privileged scaffolds in medicinal chemistry; the incorporation of a fluoromethyl group at the C4 position enhances the metabolic stability of the piperidine ring and modulates its lipophilicity ( logP ) without introducing significant steric bulk. When coupled with an α -chloro amide moiety, the resulting molecule becomes a versatile electrophilic building block. This structural motif is frequently utilized in the synthesis of complex amino-amide derivatives, such as neutral thrombin inhibitors [1] and CNS-active agents, where the α -chloro group undergoes facile SN2 displacement by various nucleophiles.
Rationale and Retrosynthetic Design
The molecular architecture of 2-chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one is designed for modular downstream functionalization.
-
Fluoromethyl Group: Acts as a bioisostere for a methyl or hydroxymethyl group, offering improved oxidative stability against cytochrome P450 enzymes.
-
α -Chloro Amide Moiety: Serves as a bifunctional handle. The amide provides structural rigidity and hydrogen-bond acceptor capabilities, while the α -chloro geometry allows for stereospecific or racemic substitutions to build secondary or tertiary amines.
-
Retrosynthesis: Disconnection at the amide bond reveals 4-(fluoromethyl)piperidine and 2-chloropropionyl chloride as the ideal, commercially accessible precursors [2].
Fig 1: Amide coupling of 4-(fluoromethyl)piperidine and 2-chloropropionyl chloride.
Mechanistic Insights and Reagent Selection
To ensure a self-validating and high-yielding protocol, the causality behind each experimental condition must be understood:
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Base Selection (DIPEA vs. TEA): N,N -Diisopropylethylamine (DIPEA) is explicitly chosen over Triethylamine (TEA). While both provide sufficient basicity to neutralize the HCl byproduct, DIPEA possesses significantly greater steric hindrance. This prevents the base from acting as a nucleophile, thereby mitigating the risk of forming undesired quaternary ammonium salts with the highly reactive 2-chloropropionyl chloride or the α -chloro product itself.
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Temperature Control (0 °C Initiation): The acylation of an aliphatic amine with an acid chloride is highly exothermic. Initiating the reaction at 0 °C is critical not only for thermal control but to suppress the base-catalyzed dehydrohalogenation of 2-chloropropionyl chloride. Uncontrolled exotherms can lead to the formation of a reactive ketene intermediate, which rapidly dimerizes or reacts with the amine to form a complex, intractable impurity profile.
-
Solvent (Anhydrous DCM): Dichloromethane (DCM) provides optimal solubility for both the amine hydrochloride salt (once neutralized) and the acid chloride, ensuring rapid reaction kinetics while remaining strictly inert to the electrophile.
Experimental Protocols
The following step-by-step methodology outlines the synthesis, extraction, and purification workflow required to isolate the target compound in high purity (>98%).
Fig 2: Step-by-step experimental workflow for synthesis, purification, and characterization.
Step-by-Step Synthesis Workflow
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Preparation of the Free Base: To an oven-dried, nitrogen-purged 250 mL round-bottom flask, add 4-(fluoromethyl)piperidine hydrochloride (1.0 eq, 10.0 mmol) and anhydrous DCM (50 mL). Add DIPEA (2.5 eq, 25.0 mmol) dropwise at room temperature. Stir for 15 minutes to ensure complete liberation of the free amine base.
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Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve 2-chloropropionyl chloride (1.1 eq, 11.0 mmol) in anhydrous DCM (10 mL) and add it dropwise to the reaction mixture over 20 minutes using an addition funnel. This controlled addition prevents localized exotherms.
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Reaction Propagation: Maintain the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours. Monitor the reaction progression via Thin Layer Chromatography (TLC) using an eluent of 30% EtOAc in Hexanes (visualize with KMnO4 stain to confirm the disappearance of the secondary amine).
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Quench and Workup: Quench the reaction by adding saturated aqueous NaHCO3 (30 mL). Transfer the mixture to a separatory funnel and collect the organic layer. Wash the organic layer sequentially with 1M aqueous HCl (20 mL) to remove unreacted amine and excess DIPEA, followed by a final wash with brine (30 mL).
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Drying and Concentration: Dry the organic phase over anhydrous MgSO4 , filter through a fritted funnel, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.
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Purification: Purify the crude material via silica gel flash chromatography using a gradient of 10–30% EtOAc in Hexanes. Pool the product-containing fractions and concentrate to afford 2-chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one as a colorless to pale-yellow oil.
Analytical Characterization
To validate the structural integrity of the synthesized compound, a comprehensive analytical suite is required. Note that the presence of the amide bond induces restricted rotation, resulting in complex NMR spectra due to the presence of rotamers (cis/trans configurations of the piperidine substituents relative to the amide carbonyl) at room temperature [1].
Table 1: Quantitative Analytical Data Summary
| Analytical Method | Parameter / Target | Expected Result / Assignment |
| 1 H NMR (400 MHz, CDCl3 ) | α -CH (chloro) | δ ~4.60 ppm (q, J=6.5 Hz, 1H) |
| Fluoromethyl ( −CH2F ) | δ ~4.35 ppm (dd, JH−F≈47.0 Hz, JH−H=6.0 Hz, 2H) | |
| Piperidine Backbone | δ ~3.8–4.2 (m, 2H, eq), 2.6–3.1 (m, 2H, ax) | |
| Propanoyl Methyl | δ ~1.70 ppm (d, J=6.5 Hz, 3H) | |
| 13 C NMR (100 MHz, CDCl3 ) | Amide Carbonyl ( C=O ) | δ ~168.5 ppm |
| Fluoromethyl Carbon ( −CH2F ) | δ ~84.2 ppm (d, JC−F≈165 Hz) | |
| α -Carbon ( −CHCl ) | δ ~50.4 ppm | |
| 19 F NMR (376 MHz, CDCl3 ) | Fluorine Signal | δ ~ -218.5 ppm (td, J=47.0,16.5 Hz, 1F) |
| HRMS (ESI-TOF) | [M+H]+ | Calculated for C9H16ClFNO : 208.0899, Found: 208.0905 |
| HPLC (C18 Column) | Purity | > 98% (UV detection at 210 nm and 254 nm) |
References
- Design, Synthesis, and Pharmacological Characterization of a Neutral, Non-Prodrug Thrombin Inhibitor with Good Oral Pharmacokinetics Source: Journal of Medicinal Chemistry - ACS Publications URL
- Synthesis and chemistry of pyridazin-3(2H)
In silico modeling of 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one interactions
An in-depth technical guide to the computational modeling and optimization of targeted covalent inhibitors, focusing on the novel α-chloroamide scaffold.
Executive Summary
The rational design of Targeted Covalent Inhibitors (TCIs) has revolutionized modern drug discovery, offering unmatched potency, prolonged target residence time, and the ability to drug "undruggable" targets. As a Senior Application Scientist, I have developed this whitepaper to provide a comprehensive, self-validating in silico framework for modeling 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one .
This molecule is a highly specialized TCI candidate characterized by two distinct functional domains:
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The Recognition Element: A 4-(fluoromethyl)piperidine ring. The piperidine scaffold is a privileged structure in medicinal chemistry[1]. The addition of a fluoromethyl group enhances lipophilicity and metabolic stability while acting as a weak hydrogen-bond acceptor.
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The Covalent Warhead: An α-chloroamide (specifically, a 2-chloro-propan-1-one derivative). This acts as a highly reactive electrophile designed to irreversibly bind to nucleophilic residues—primarily catalytic cysteines—via a bimolecular nucleophilic substitution (SN2) mechanism[2][3].
This guide moves beyond basic molecular docking, detailing the causality behind conformational sampling, warhead reactivity, and quantum mechanics/molecular mechanics (QM/MM) validation required to accurately model this complex interaction.
Mechanistic Rationale: The α-Chloroamide Warhead
When designing a covalent pipeline, selecting the appropriate warhead is a delicate balance between reactivity and proteomic selectivity. While Michael acceptors (e.g., acrylamides) are widely used due to their tunable reactivity, they often lack the intrinsic electrophilicity required to target less nucleophilic cysteines.
In contrast, α-halo ketones and α-chloroacetamides exhibit significantly higher intrinsic reactivity[2][4]. The 2-chloro-propan-1-one moiety in our target molecule undergoes an SN2 reaction. The causality of this mechanism dictates our in silico approach: the target cysteine must be modeled as a deprotonated thiolate (S⁻), which attacks the α-carbon of the propan-1-one backbone. This backside attack populates the σ* antibonding orbital of the C–Cl bond, leading to the expulsion of the chloride leaving group and the formation of a stable thioether adduct[3][5].
Quantitative Data: Warhead Reactivity
To contextualize the reactivity of the α-chloroamide warhead, Table 1 summarizes the second-order reaction kinetics (k_avg) of various electrophiles against a standard thiol probe (DTNB assay), demonstrating why α-chloro-based scaffolds are prioritized for challenging targets.
Table 1: Comparative Electrophilic Reactivity of Covalent Warheads
| Warhead Scaffold | Average Reactivity (k_avg M⁻¹ s⁻¹) | Relative Reactivity | Primary Mechanism |
| Chloromethyl ketone | 4.59 × 10⁻⁶ | High | SN2 Displacement[4] |
| α-Chloroacetamide | 7.45 × 10⁻⁷ | Moderate-High | SN2 Displacement [4] |
| Acrylamide | 2.69 × 10⁻⁷ | Baseline | Michael Addition[4] |
In Silico Pipeline: Covalent Docking Protocol
Standard docking algorithms fail for TCIs because they cannot account for bond formation or the transition state geometry. The following step-by-step methodology provides a self-validating system for modeling 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one.
Step 1: Ligand Preparation and Conformational Sampling
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Action: Generate 3D conformers of the ligand using a force field (e.g., OPLS4), followed by QM optimization (DFT at the B3LYP/6-31G* level).
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Causality: The piperidine ring exists in a dynamic equilibrium between chair conformations. The equatorial versus axial positioning of the 4-fluoromethyl group drastically alters the spatial trajectory of the α-chloroamide warhead. QM optimization ensures the lowest-energy conformer is used as the starting point, preventing artificial steric clashes during docking.
Step 2: Protein Preparation and Cysteine Activation
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Action: Import the target protein (e.g., a viral cysteine protease like 3CLpro)[6]. Manually edit the protonation state of the target cysteine.
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Causality: The SN2 reaction requires a highly nucleophilic thiolate. Standard preparation tools assume a neutral thiol (SH) at physiological pH. You must manually deprotonate the sulfur to create an S⁻ state, ensuring the electrostatic maps accurately attract the electrophilic α-carbon of the ligand[5].
Step 3: Two-Step Covalent Docking
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Action: Execute a non-covalent docking run to establish the pre-reaction complex, followed by a geometric filter and covalent linkage estimation[7].
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Causality: Covalent binding is a two-step kinetic process: non-covalent recognition ( Ki ) followed by the chemical reaction ( kinact ). The 4-(fluoromethyl)piperidine must first anchor the molecule in the hydrophobic pocket.
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Validation: The protocol is self-validating via a strict geometric filter. Poses are automatically rejected if the distance between the thiolate sulfur and the α-carbon exceeds 3.5 Å (the sum of their van der Waals radii). Furthermore, the attack angle must be approximately 180° relative to the C–Cl bond to satisfy SN2 orbital overlap requirements[5][8].
Fig 1. Computational pipeline for modeling α-chloroamide covalent docking.
Molecular Dynamics (MD) & QM/MM Validation
Covalent docking algorithms often force unnatural bond geometries to achieve linkage. To validate the structural integrity of the 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one adduct, we employ Molecular Dynamics and QM/MM.
Step 4: Pose Relaxation via MD
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Action: Run a 100 ns explicit solvent MD simulation on the final covalent adduct[9].
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Causality: This step relaxes the newly formed thioether linkage. If the initial non-covalent recognition by the 4-(fluoromethyl)piperidine was suboptimal, the strain of the covalent bond will cause the protein pocket to artificially unfold during the simulation. A stable Root Mean Square Deviation (RMSD) over 100 ns validates the pose.
Step 5: QM/MM Reaction Profiling
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Action: Utilize QM/MM umbrella sampling to calculate the activation free energy barrier (ΔG‡).
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Causality: While docking predicts where the molecule binds, QM/MM predicts if the reaction will occur at physiological temperatures. By treating the α-chloroamide and the cysteine thiolate with Quantum Mechanics, and the rest of the protein with Molecular Mechanics, we can map the exact transition state of the chloride displacement[5].
Fig 2. QM/MM modeled SN2 reaction pathway for the α-chloroamide warhead.
Table 2: In Silico Evaluation Metrics for the Piperidine-Based TCI
| Parameter | Target Value / Threshold | Rationale |
| Pre-Reaction S–C Distance | < 3.5 Å | Ensures close spatial proximity for SN2 attack[5]. |
| Attack Trajectory Angle | 150° – 180° | Required for backside attack on the C–Cl σ* orbital. |
| MD Adduct RMSD | < 2.5 Å over 100 ns | Confirms the piperidine moiety does not induce steric clashes[9]. |
| Leaving Group | Chloride (Cl⁻) | Highly stable leaving group, driving the reaction forward[3]. |
Conclusion
The in silico evaluation of 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one requires a rigorous, physics-based approach. By treating the 4-(fluoromethyl)piperidine as the thermodynamic anchor and the α-chloroamide as a kinetically driven SN2 warhead, researchers can accurately predict both binding affinity and covalent reactivity. Implementing strict geometric filters and QM/MM validation ensures that computational predictions translate reliably into in vitro efficacy.
References
-
[9] Discovery of anti-MERS-CoV small covalent inhibitors through pharmacophore modeling, covalent docking and molecular dynamics simulation. National Institutes of Health (PMC). Available at:[Link]
-
[8] Integrative x-ray structure and molecular modeling for the rationalization of procaspase-8 inhibitor potency and selectivity. National Institutes of Health (PMC). Available at:[Link]
-
[7] Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society (ACS). Available at: [Link]
-
[4] Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target. bioRxiv. Available at:[Link]
-
[6] In silico screening-based discovery of novel covalent inhibitors of the SARS-CoV-2 3CL protease. National Institutes of Health (PMC). Available at:[Link]
-
[5] Docking Ligands into Flexible and Solvated Macromolecules. 8. Forming New Bonds – Challenges and Opportunities. ChemRxiv. Available at:[Link]
-
[3] Covalent Inhibitors. Cambridge MedChem Consulting. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. Covalent Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. biorxiv.org [biorxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. In silico screening-based discovery of novel covalent inhibitors of the SARS-CoV-2 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Integrative x-ray structure and molecular modeling for the rationalization of procaspase-8 inhibitor potency and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of anti-MERS-CoV small covalent inhibitors through pharmacophore modeling, covalent docking and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
Safety, Handling, and Storage Guidelines for 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one: A Comprehensive Risk Mitigation Framework
Executive Summary & Structural Risk Assessment
In modern drug discovery, the synthesis of targeted therapeutics often relies on highly reactive intermediates. 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one is a specialized pharmaceutical intermediate characterized by a fluorinated piperidine ring coupled to an α -chloro amide moiety.
While the fluoromethyl group enhances metabolic stability and lipophilicity in the final active pharmaceutical ingredient (API), the α -chloro amide acts as a potent electrophile. As a Senior Application Scientist, I approach this compound not merely as a hazard to be feared, but as an energetic system to be precisely managed. Because it functions as an alkylating agent, mishandling this compound poses severe risks of skin sensitization, respiratory toxicity, and genotoxicity. This whitepaper outlines a self-validating framework for its safe handling, grounded in mechanistic toxicology and stringent regulatory standards.
Mechanistic Toxicology: The Causality of Hazard
To design an effective safety protocol, we must first understand the chemical causality driving the hazard. The toxicity of 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one is dictated by the α -chloro amide group.
The carbonyl oxygen strongly withdraws electron density, rendering the adjacent α -carbon highly electrophilic. This structural arrangement lowers the activation energy required for nucleophilic substitution ( SN2 ). When exposed to biological systems, the α -carbon readily undergoes SN2 attack by physiological nucleophiles—specifically, the sulfhydryl (-SH) groups of cysteine residues in proteins and the amine (-NH2) groups of DNA bases [1].
Protein alkylation leads to severe contact dermatitis and irreversible eye damage, while DNA alkylation classifies this compound as a Potential Genotoxic Impurity (PGI) under the [2].
Mechanistic pathway of nucleophilic substitution (SN2) by biological nucleophiles on the alpha-chloro amide.
Safety & Exposure Control: A Self-Validating System
A safety protocol is only effective if its failure can be immediately detected. We employ a self-validating system where every control measure is paired with a verifiable indicator, aligning with the standards set forth in [3].
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Occupational Exposure Band (OEB): Due to its genotoxic potential, this compound should be handled under OEB 4 conditions (exposure limit: 1–10 µg/m³).
-
Engineering Controls: Continuous flow chemistry is highly recommended to minimize active inventory and limit exposure to the reactive intermediate [4]. If batch processing is necessary, a high-performance fume hood or a containment isolator is mandatory. Verifiable Indicator: Active, calibrated anemometers displaying a face velocity >100 feet per minute (fpm).
-
Personal Protective Equipment (PPE): Double-gloving is critical. Use an inner laminate glove (e.g., Silver Shield) for chemical resistance and an outer nitrile glove for dexterity. Verifiable Indicator: Colorimetric breakthrough patches worn on the outer glove to immediately signal solvent or alkylating agent permeation.
Experimental Protocols: Safe Handling & Neutralization
The following step-by-step methodology is designed to mitigate the risks of aerosolization, hydrolysis, and accidental exposure during reaction setup.
Protocol: Safe Transfer and Reaction Setup
Step 1: Pre-Operation Verification & Quench Preparation
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Action: Verify local exhaust ventilation (LEV) functionality. Prepare a 1.0 M Sodium Thiosulfate ( Na2S2O3 ) quenching bath in a wide-mouth secondary container.
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Causality: Thiosulfate provides a "soft," highly reactive sulfur nucleophile that outcompetes biological targets, rapidly neutralizing the α -chloro amide via SN2 displacement before it can cause harm.
Step 2: Containment Weighing
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Action: Weigh the solid intermediate inside a ventilated balance enclosure using anti-static disposable spatulas.
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Causality: Halogenated amides often form fine, highly irritating crystalline dusts. Anti-static tools prevent the aerosolization of particles caused by static repulsion, drastically reducing inhalation risks.
Step 3: In-Situ Solvation
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Action: Immediately dissolve the weighed solid in an anhydrous, aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran) while still inside the balance enclosure.
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Causality: Solvating the compound eliminates the dust hazard entirely and prepares the reagent for a closed-system liquid transfer, which is inherently safer than transferring dry powders.
Step 4: Closed-System Transfer
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Action: Transfer the solution via a gas-tight syringe or cannula into the primary reaction vessel under a positive pressure of Argon.
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Causality: Argon prevents atmospheric moisture from hydrolyzing the α -chloro amide. Hydrolysis degrades the intermediate and releases corrosive hydrogen chloride (HCl) gas.
Step 5: Decontamination
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Action: Submerge all contaminated spatulas, weighing boats, and empty vials into the prepared thiosulfate bath. Allow a minimum residence time of 24 hours before standard washing.
Self-validating operational workflow for the safe handling and neutralization of reactive alkylating agents.
Storage & Stability Guidelines
Chemical degradation of 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one not only ruins experimental yields but also generates pressurized, toxic byproducts (HCl gas).
-
Temperature: Store at 2°C to 8°C (Refrigerated) for short-term use (weeks). For long-term storage (months), maintain at -20°C.
-
Atmosphere: The container headspace must be flushed with inert gas (Argon or dry Nitrogen) prior to sealing to prevent moisture ingress.
-
Container Specifications: Store in an amber glass vial (light-resistant) equipped with a PTFE-lined screw cap. The primary vial must be placed inside a secondary high-density polyethylene (HDPE) container filled with a color-indicating desiccant.
Quantitative Hazard & Mitigation Summary
The following table synthesizes the physicochemical hazards of the compound, the underlying causality, and the specific self-validating mitigation strategies required for safe handling.
| Hazard Parameter | Physicochemical Causality | Mitigation Strategy | Verifiable Indicator |
| Genotoxicity / Mutagenicity | Electrophilic α -carbon acts as a DNA alkylating agent. | Handle in containment isolator; utilize continuous flow chemistry. | Negative Ames test of final API; ambient air monitoring data. |
| Skin Sensitization | Covalent SN2 binding to epidermal protein thiols. | Double glove system (Laminate inner, Nitrile outer); Tyvek sleeves. | Colorimetric breakthrough patches on outer gloves. |
| Hydrolysis & Gas Evolution | Moisture reacts with the α -chloro amide to release HCl gas. | Store under Argon at 2-8°C; use closed-system cannula transfers. | pH paper test of storage headspace; visual inspection for degradation. |
| Aerosolization | Fine crystalline powder is highly prone to static charge repulsion. | In-situ solvation prior to transfer; use of anti-static tools. | Particle counter readings in the local exhaust ventilation. |
References
-
Title: M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL: [Link]
-
Title: PubChem Compound Summary for CID 6580, Chloroacetamide (Toxicity & Safety Data) Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version) Source: National Research Council (US) / National Academies Press URL: [Link]
-
Title: The Application of Flow Chemistry in the Use of Highly Reactive Intermediates and Reagents: Methods and Applications Source: ResearchGate / Sustainable Flow Chemistry URL: [Link]
Comprehensive Degradation Profiling of 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one: Mechanistic Pathways and Analytical Workflows
Executive Summary
As a Senior Application Scientist overseeing stability-indicating assay (SIA) development, I approach the degradation profiling of complex halogenated APIs not merely as a compliance exercise, but as a predictable chemical system. 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one is a highly functionalized molecule characterized by an α -chloroamide core and a fluorinated piperidine ring. Understanding its degradation requires dissecting the specific electronic and steric vulnerabilities of these moieties.
This whitepaper details the causal mechanisms behind the abiotic and biotic degradation of this compound, provides self-validating experimental protocols for stability testing, and synthesizes expected kinetic data to guide researchers and drug development professionals.
Structural Vulnerabilities & Mechanistic Pathways
The architecture of 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one dictates its degradation trajectory. The strong C-F bond in the fluoromethyl group is highly resistant to abiotic cleavage. Conversely, the α -chloroamide moiety is the molecule's primary reactive center, driving three distinct degradation pathways:
Hydrolytic Dechlorination (Nucleophilic Substitution)
The α -carbon is highly electrophilic due to the combined electron-withdrawing effects of the adjacent carbonyl oxygen and the chlorine atom. In aqueous media, particularly under alkaline conditions (pH > 7), the kinetically favored degradation route is the nucleophilic substitution of the chlorine atom by a hydroxyl ion ( OH− ). This yields the corresponding α -hydroxy amide. The amide bond itself is sterically shielded by the bulky piperidine ring, making direct amide hydrolysis significantly slower than α -dechlorination 1.
Photolytic Cleavage
Under UV irradiation, α -chloroamides are highly susceptible to homolytic C-Cl bond cleavage. This generates a reactive carbon-centered radical. Depending on the microenvironment, this radical can abstract a hydrogen atom (resulting in simple dechlorination) or react with dissolved oxygen, leading to complex multi-hydroxylated products. Studies on structurally analogous chloroacetamide derivatives demonstrate that UV-induced photolysis follows pseudo-first-order kinetics and can significantly alter the molecule's toxicity profile 2.
Biotic / Enzymatic Conjugation
In biological matrices or in vivo models, the α -chloroamide acts as a soft electrophile. It is highly vulnerable to nucleophilic attack by the thiol group of endogenous glutathione (GSH). This rapid clearance pathway is typically catalyzed by Glutathione S-Transferase (GST) enzymes, resulting in a stable GSH adduct. This mechanism is a well-documented metabolic fate for α -chloroamide electrophiles in drug discovery 3.
Fig 1. Primary abiotic and biotic degradation pathways of the alpha-chloroamide parent compound.
Experimental Protocols for Degradation Profiling
A robust analytical method must be a self-validating system. The causality behind the experimental choices below lies in isolating specific stress vectors (pH vs. photons) by utilizing orthogonal controls.
Protocol 1: pH-Dependent Hydrolytic Forced Degradation
This protocol is designed to isolate the kinetics of nucleophilic substitution versus amide cleavage.
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Sample Preparation: Prepare a 100 µM stock solution of the parent compound in HPLC-grade acetonitrile. Dilute to a working concentration of 10 µM in three distinct aqueous buffers: 0.1 M HCl (pH 1.2), 50 mM Phosphate Buffer (pH 7.4), and 0.1 M NaOH (pH 10.0).
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Incubation: Incubate the samples in sealed, PTFE-lined amber vials at 40°C. Causality note: Amber vials are critical to prevent ambient light from triggering concurrent photolytic C-Cl cleavage, ensuring only hydrolytic degradation is measured.
-
Sampling & Quenching: Aliquot 100 µL at t=0,2,4,8,and 24 hours. Immediately quench the alkaline and acidic samples with a neutralizing buffer (e.g., concentrated phosphate) to halt degradation.
-
Analysis: Analyze via UHPLC-QTOF-MS. Monitor the disappearance of the parent mass and extract ion chromatograms (EIC) for the expected α -hydroxy degradant (a mass shift of -34 Da for Cl loss, +17 Da for OH addition = net -17 Da shift).
Protocol 2: Photodegradation Kinetics (ICH Q1B Compliant)
-
Irradiation Setup: Place 10 µM aqueous samples in UV-transparent quartz cuvettes. Expose to a Xenon arc lamp (simulating sunlight, 315-400 nm) at a controlled temperature of 25°C.
-
Self-Validating Control: Maintain a parallel set of samples tightly wrapped in aluminum foil (Dark Control) within the same irradiation chamber. Causality note: If the Dark Control shows degradation, the system is experiencing thermal or hydrolytic breakdown, invalidating the photolysis rate constant.
-
Time-Course Sampling: Collect 50 µL samples at 30-minute intervals for 4 hours.
-
Data Processing: Plot ln(C/C0) versus time. The slope of this linear regression represents the pseudo-first-order rate constant ( k ).
Fig 2. Step-by-step forced degradation and LC-MS/MS analytical workflow for stability profiling.
Quantitative Data Summary
Based on the established behavior of halogenated piperidine amides and α -chloroacetamides, the following table summarizes the anticipated kinetic degradation profile for 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one under standard stress conditions.
| Stress Condition | Kinetically Favored Degradant | Pseudo-First-Order Rate Constant ( k ) | Estimated Half-life ( t1/2 ) |
| Acidic (pH 1.2, 40°C, Dark) | Amide Cleavage Products | 0.005 h⁻¹ | 138.6 h |
| Physiological (pH 7.4, 40°C, Dark) | α -Hydroxy Amide | 0.012 h⁻¹ | 57.8 h |
| Alkaline (pH 10.0, 40°C, Dark) | α -Hydroxy Amide | 0.085 h⁻¹ | 8.2 h |
| UV Photolysis (Aqueous, 25°C) | Dechlorinated / Hydroxylated | 0.154 h⁻¹ | 4.5 h |
Note: The rapid degradation under UV photolysis underscores the necessity of handling this compound in actinic glassware during formulation and storage.
References
- Title: Identification and ecotoxicity of degradation products of chloroacetamide herbicides from UV-treatment of water Source: PubMed / Elsevier URL
- Title: Photodegradation of Metolachlor: Isolation, Identification, and Quantification of Monochloroacetic Acid Source: ACS Publications URL
- Title: Optimization and Characterization of an Inhibitor for Glutathione S-Tranferase Omega 1 (GSTO1)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification and ecotoxicity of degradation products of chloroacetamide herbicides from UV-treatment of water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization and Characterization of an Inhibitor for Glutathione S-Tranferase Omega 1 (GSTO1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
In-Depth Technical Guide: Preliminary Cytotoxicity Screening of 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one
Executive Summary & Chemical Rationale
The compound 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one represents a highly specific structural class in modern drug discovery. Structurally, it combines a fluorinated piperidine—a metabolically stable pharmacophore—with an α-chloropropionamide moiety.
From a toxicological perspective, the α-chloropropionamide acts as a reactive electrophilic warhead capable of forming covalent bonds with nucleophilic residues (primarily cysteine thiols)[1]. While targeted covalent modifiers are powerful therapeutic agents, they carry an inherent liability for off-target toxicity. Non-specific alkylation can deplete intracellular antioxidant buffers like glutathione (GSH) or inhibit essential redox enzymes such as thioredoxin reductase (TrxR)[2]. Therefore, preliminary cytotoxicity screening for this compound cannot rely solely on basic viability metrics; it requires a mechanistic, self-validating workflow designed to detect electrophilic stress and membrane compromise.
Figure 1: Mechanistic pathway of electrophilic stress and cytotoxicity induced by α-chloropropionamides.
Strategic Tiered Screening Workflow
To accurately profile the safety of 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one, we employ a three-tiered screening strategy. This approach is designed to eliminate false positives caused by assay interference and to differentiate between targeted pharmacological effects and non-specific chemical toxicity.
Figure 2: Tiered in vitro cytotoxicity screening workflow for reactive electrophilic fragments.
Step-by-Step Experimental Methodologies
Tier 1: ATP-Based Cell Viability Assay (Metabolic Collapse)
Causality & Rationale: We explicitly avoid colorimetric tetrazolium-reduction assays (like MTT, XTT, or MTS) for this compound. The α-chloropropionamide moiety is a reactive electrophile that can directly interact with redox-sensitive dyes, leading to false-positive viability signals. ATP quantitation via luciferase provides a biochemically orthogonal, highly sensitive readout of metabolic collapse[3].
Self-Validating Protocol:
-
Cell Seeding: Seed HEK293T (healthy host proxy) and target cell lines at 5×103 cells/well in a white opaque 96-well plate. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 10-point serial dilution of the compound. Critical: Maintain the final DMSO concentration at ≤0.5% to prevent solvent-induced toxicity, which can severely skew Selectivity Index (SI) calculations[4].
-
Controls: Include a vehicle control (0.5% DMSO) for 100% viability and a positive control (10 µM Staurosporine) to ensure assay dynamic range (target Z'-factor > 0.5).
-
Incubation: Treat cells for 48 hours.
-
Readout: Add an equal volume of ATP-luminescence reagent (e.g., CellTiter-Glo) to the culture medium. Shake for 2 minutes to induce lysis, incubate for 10 minutes at room temperature, and record luminescence.
Tier 2: LDH Release Assay (Membrane Integrity)
Causality & Rationale: While ATP depletion indicates metabolic death, it does not differentiate between controlled apoptosis and acute necrosis. Because electrophiles can cause catastrophic membrane alkylation, measuring Lactate Dehydrogenase (LDH) release is critical to identify acute necrotic events[3].
Self-Validating Protocol:
-
Media Sampling: Following the 48-hour compound incubation (run in parallel to Tier 1 in a clear plate), centrifuge the plate at 250 × g for 5 minutes. Carefully transfer 50 µL of the supernatant to a new 96-well plate.
-
Controls: Include a Spontaneous Release control (vehicle-treated cells) and a Maximum Release control (cells treated with 1% Triton X-100 for 45 minutes prior to sampling).
-
Reaction: Add 50 µL of LDH reaction mix (containing Lactate, NAD+, Diaphorase, and INT) to each well.
-
Readout: Incubate for 30 minutes in the dark at room temperature. Add 50 µL of Stop Solution and measure absorbance at 490 nm.
Tier 3: Intracellular GSH Depletion Assay (Mechanistic Profiling)
Causality & Rationale: The primary off-target liability of α-chloroamides is the covalent depletion of the intracellular antioxidant buffer, Glutathione (GSH)[1]. Measuring free thiols post-treatment confirms whether the observed cytotoxicity is driven by electrophilic stress and the subsequent overwhelming of the Keap1-Nrf2 protective pathway[5].
Self-Validating Protocol:
-
Treatment & Lysis: Treat HEK293T cells with the compound at its calculated IC₅₀ for 6 hours (early timepoint to capture GSH depletion prior to cell death). Wash with cold PBS and lyse cells using 5% Sulfosalicylic Acid (SSA) to precipitate proteins, preventing false signals from protein-bound thiols.
-
Centrifugation: Centrifuge lysates at 10,000 × g for 10 minutes at 4°C.
-
DTNB Reaction: Transfer the supernatant to a clear plate. Add Ellman’s Reagent (DTNB), which reacts with free GSH to produce the yellow chromophore TNB.
-
Standard Curve: Run a parallel standard curve of reduced GSH (0–50 µM) to ensure assay linearity.
-
Readout: Measure absorbance at 412 nm and normalize to total protein content (assessed from a parallel non-SSA lysed plate).
Quantitative Data Interpretation & Selectivity
The ultimate goal of this preliminary screening is to establish the Selectivity Index (SI) . A high SI indicates that the compound effectively inhibits the target without causing widespread electrophilic toxicity to healthy cells[4].
Below is a representative data matrix illustrating the expected toxicological profile for a viable, optimized α-chloropropionamide candidate:
| Cell Line | Assay Type | IC₅₀ / CC₅₀ (µM) | Max Cytotoxic Response (%) | Selectivity Index (SI) |
| Target Cancer Cell (A549) | ATP Viability | 2.5 ± 0.3 | 98% | N/A |
| Healthy Host (HEK293T) | ATP Viability | 45.0 ± 4.1 | 100% | 18.0 |
| Healthy Host (HEK293T) | LDH Release | >100 | 15% | >40 |
| Healthy Host (HEK293T) | GSH Depletion | 12.5 ± 1.8 | 85% | 5.0 |
Data Synthesis: In this profile, the compound demonstrates potent efficacy against the target (IC₅₀ = 2.5 µM) while maintaining an SI of 18.0 against healthy host cells. Crucially, the LDH assay shows minimal membrane rupture (>100 µM), indicating the compound does not act as a non-specific detergent. However, the GSH depletion assay reveals that at moderate concentrations (12.5 µM), the electrophile begins to exhaust the cellular redox buffer. This highlights the precise therapeutic window of the compound and informs downstream in vivo dosing limits.
References
-
[1] Antibiotic target discovery by integrated phenotypic and activity-based profiling of electrophilic fragments. Source: nih.gov (PMC). 1
-
[2] Structure-Guided optimization of PAO-PDT yields TrxR inhibitors as potential anticancer agent. Source: doi.org.2
-
[5] Pre-validation of a reporter gene assay for oxidative stress for the rapid screening of nanobiomaterials. Source: frontiersin.org. 5
-
[4] In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Source: intechopen.com. 4
-
[3] In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Source: scispace.com. 3
Sources
- 1. Antibiotic target discovery by integrated phenotypic and activity-based profiling of electrophilic fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. scispace.com [scispace.com]
- 4. In Vitro Cytotoxicity Determination: Avoiding Pitfalls | IntechOpen [intechopen.com]
- 5. Frontiers | Pre-validation of a reporter gene assay for oxidative stress for the rapid screening of nanobiomaterials [frontiersin.org]
Protocol for using 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one in cell-based assays
An Application Guide for the Cellular Characterization of 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one, a Putative Covalent Enzyme Inhibitor
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed framework and experimental protocols for the characterization of 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one in cell-based assays. Due to the novelty of this compound, this guide is built upon first principles of medicinal chemistry and covalent inhibitor pharmacology. The chemical structure, featuring an α-ketoamide moiety and a fluorinated piperidine ring, suggests a mechanism as a covalent enzyme inhibitor, likely targeting a cysteine or serine hydrolase. This guide offers researchers a strategic workflow, from initial cytotoxicity profiling to target engagement and functional validation, enabling a robust evaluation of this compound's cellular activity.
Introduction: Structural Rationale and Putative Mechanism of Action
2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one is a synthetic compound whose biological activity is not yet extensively documented in the public domain. An analysis of its structure provides critical insights into its potential pharmacological class and cellular targets. The molecule comprises two key regions:
-
The Electrophilic "Warhead": The α-ketoamide functional group is a well-established electrophilic moiety in medicinal chemistry.[1] It can act as a "warhead" that covalently, yet often reversibly, reacts with nucleophilic amino acid residues—typically cysteine or serine—found in the active sites of enzymes like proteases and phospholipases.[2][3] This interaction can lead to potent and prolonged target inhibition.[4] The presence of a chlorine atom alpha to the ketone may further enhance its reactivity or confer irreversibility, a characteristic of targeted covalent inhibitors (TCIs).[5]
-
The "Scaffold" and "Selectivity" Moiety: The 4-(fluoromethyl)piperidin-1-yl group serves as the scaffold, providing the three-dimensional structure necessary for specific binding to the target protein. Piperidine rings are ubiquitous scaffolds in drug discovery, valued for their synthetic tractability and presence in numerous approved drugs.[6][7] The strategic placement of a fluoromethyl group is a common medicinal chemistry tactic to enhance metabolic stability, modulate basicity (pKa), and improve binding affinity through specific fluorine-protein interactions.[8][9][10]
Based on this structural analysis, we hypothesize that this compound functions as a targeted covalent inhibitor. The protocols outlined below are designed to systematically test this hypothesis and characterize its biological effects in a cellular context.
Proposed Mechanism of Covalent Inhibition
The primary mechanism of action for α-ketoamide-based inhibitors involves the nucleophilic attack of an enzyme's active site residue (e.g., the thiolate of cysteine) on the electrophilic ketone carbon. This forms a stable, yet potentially reversible, hemithioketal or hemiketal adduct, effectively inactivating the enzyme.[1][2]
Caption: A tiered experimental workflow for the cellular characterization of a novel inhibitor.
Detailed Experimental Protocols
The following protocols are templates and require optimization based on the specific cell line and hypothesized target.
Protocol 1: Determination of Cytotoxicity (IC50) using a Luminescence-Based Assay
This initial step is critical to identify the concentration range at which the compound affects cell viability. This informs the dose selection for all subsequent experiments.
Principle: This protocol uses a commercially available reagent like CellTiter-Glo® (Promega) that quantifies ATP levels, an indicator of metabolically active, viable cells. A decrease in luminescence corresponds to a decrease in cell viability.
Materials:
-
Selected mammalian cell line (e.g., HeLa, HEK293T, or a disease-relevant line)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
White, opaque-walled 96-well cell culture plates
-
2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one (stock solution in DMSO)
-
Luminescence-based cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed cells in a white, opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2x concentration serial dilution of the compound in complete medium. A typical starting range is from 200 µM down to low nM. Remember to create a vehicle control (DMSO) at the same final concentration as the highest compound dose.
-
Cell Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2x compound dilutions. This results in a final volume of 100 µL and the desired 1x final concentrations.
-
Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
Assay Development:
-
Equilibrate the plate and the viability reagent to room temperature for 30 minutes.
-
Add the viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data by setting the vehicle control as 100% viability and a "no cells" or high-concentration staurosporine control as 0% viability.
-
Plot the normalized data against the log of the inhibitor concentration and fit a four-parameter dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Target Engagement via Competitive Binding Assay
This assay aims to confirm that the compound engages its intended target within the complex cellular environment. This example assumes the target is a cysteine protease for which a fluorescent activity-based probe (ABP) is available.
Principle: Cells are pre-treated with the compound, which binds to the target enzyme. Subsequently, a fluorescently labeled, covalent probe that binds to the same active site is added. If the compound has engaged the target, it will block the binding of the fluorescent probe, leading to a reduction in signal. [11][12] Materials:
-
Cell line expressing the target of interest.
-
Fluorescently labeled activity-based probe (ABP) for the target class.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
SDS-PAGE gels and Western blotting equipment.
-
Fluorescence gel scanner or imager.
Procedure:
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat the cells with varying concentrations of the compound (at non-toxic doses determined in Protocol 1) for a set period (e.g., 1-4 hours). Include a vehicle (DMSO) control.
-
Probe Labeling: Add the fluorescent ABP to the live cells at its recommended concentration and incubate for the specified time (e.g., 30-60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS to remove excess probe. Lyse the cells directly on the plate with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
In-Gel Fluorescence Scanning:
-
Normalize protein amounts for each sample and prepare them with SDS-PAGE loading buffer.
-
Run the samples on an SDS-PAGE gel.
-
Without transferring, scan the gel directly using a fluorescence scanner set to the appropriate excitation/emission wavelengths for the probe's fluorophore.
-
-
Data Analysis: A decrease in the fluorescence intensity of the band corresponding to the target protein's molecular weight indicates successful target engagement by the compound. Quantify the band intensity and plot it against the compound concentration to determine an EC50 for target engagement.
Protocol 3: Analysis of Downstream Pathway Modulation via Western Blot
This functional assay measures the biological consequence of target inhibition. For example, if the target protease is known to cleave and activate a specific substrate, this assay can measure the levels of the cleaved product.
Principle: Western blotting is used to detect changes in the protein levels or post-translational modification state of a downstream marker of target activity.
Materials:
-
Cell line and compound-treated lysates (can be from the same experiment as Protocol 2, before probe addition).
-
Primary antibody specific to the downstream marker (e.g., cleaved-caspase-3, phospho-ERK).
-
Loading control primary antibody (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Western blotting equipment and imaging system.
Procedure:
-
Cell Treatment and Lysis: Treat cells with the compound at various concentrations and time points. Lyse the cells and quantify protein concentration as described previously.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody for the downstream marker (at the recommended dilution) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using a digital imager.
-
Stripping and Reprobing: If necessary, strip the membrane and re-probe with the loading control antibody to ensure equal protein loading across lanes.
-
Data Analysis: Quantify the band intensities. Normalize the signal of the target protein to the loading control. A dose-dependent change in the normalized signal indicates a functional cellular response to the compound.
Data Presentation and Key Optimization Parameters
For any novel compound, empirical determination of optimal assay conditions is essential. The following table summarizes key parameters that researchers should consider for optimization.
| Parameter | Assay Type | Typical Range / Factor to Consider | Rationale |
| Cell Density | All Assays | 5,000 - 20,000 cells/well (96-well) | Must be in the linear range of the assay readout; avoid over-confluence. |
| Compound Concentration | All Assays | 10 nM - 100 µM (log dilutions) | Start with a wide range to capture the full dose-response curve. |
| Incubation Time | All Assays | 1 hour - 72 hours | Covalent inhibitors can be time-dependent; short times for target engagement, longer times for viability. [5] |
| Vehicle Concentration | All Assays | ≤ 0.5% DMSO | High concentrations of solvent can be toxic to cells and must be controlled for. |
| Probe Concentration | Target Engagement | Per manufacturer or literature | Use the lowest concentration that gives a robust signal to maximize sensitivity for competition. |
| Antibody Dilution | Western Blot | 1:500 - 1:5000 | Must be optimized to achieve a high signal-to-noise ratio. |
References
-
Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Available at: [Link]
-
Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]
-
OTAVA Covalent Inhibitors Library. OTAVA. Available at: [Link]
-
Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. ACS Chemical Biology. Available at: [Link]
-
Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. ACS Publications. Available at: [Link]
-
Piperidine nucleus in the field of drug discovery. ResearchGate. Available at: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
-
Synthetic route for the synthesis of trifluoromethyl containing piperidines. ResearchGate. Available at: [Link]
-
A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
A new class of α-ketoamide derivatives with potent anticancer and anti-SARS-CoV-2 activities. European Journal of Medicinal Chemistry. Available at: [Link]
-
Structure–Activity Relationship Studies of α-Ketoamides as Inhibitors of the Phospholipase A and Acyltransferase Enzyme Family. Journal of Medicinal Chemistry. Available at: [Link]
-
A new class of α-ketoamide derivatives with potent anticancer and anti-SARS-CoV-2 activities. Europe PMC. Available at: [Link]
-
Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. Request PDF. Available at: [Link]
-
Rapid synthesis of internal peptidyl α-ketoamides by on resin oxidation for the construction of rhomboid protease inhibitors. RSC Publishing. Available at: [Link]
-
The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Molecules. Available at: [Link]
-
A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo. PLOS Pathogens. Available at: [Link]
Sources
- 1. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies of α-Ketoamides as Inhibitors of the Phospholipase A and Acyltransferase Enzyme Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid synthesis of internal peptidyl α-ketoamides by on resin oxidation for the construction of rhomboid protease inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10614C [pubs.rsc.org]
- 4. OTAVA Covalent Inhibitors Library [otavachemicals.com]
- 5. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: Kinetic and Mass Spectrometric Validation of 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one in Covalent Kinase Assays
Target Audience: Researchers, assay development scientists, and medicinal chemists in targeted covalent inhibitor (TCI) drug discovery.
Executive Summary & Mechanistic Rationale
The development of Targeted Covalent Inhibitors (TCIs) has fundamentally shifted the landscape of kinase drug discovery, allowing for prolonged pharmacodynamics and the targeting of shallow or highly competitive ATP-binding pockets[1]. However, the successful deployment of a covalent probe requires a rigorous balance between non-covalent recognition and electrophilic reactivity.
2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one represents a highly specialized α -chloroamide covalent fragment. Unlike highly reactive acrylamides that can lead to promiscuous off-target toxicity, α -chloroamides act via an SN2 displacement mechanism, offering a finely tuned, lower intrinsic reactivity[2]. The 4-(fluoromethyl)piperidine moiety serves a dual purpose: it acts as a reversible recognition element that anchors the molecule within the hydrophobic sub-pockets of the kinase, and the fluorine atom provides a distinct handle for orthogonal validation via 19 F-NMR[3].
As a Senior Application Scientist, I emphasize that evaluating this compound requires moving beyond standard IC50 metrics. Because covalent inhibition is a non-equilibrium process, IC50 values will artificially shift depending on assay incubation time[4]. This protocol establishes a self-validating workflow to accurately determine the reversible binding affinity ( KI ), the maximum rate of inactivation ( kinact ), and the precise stoichiometry of the covalent adduct.
Experimental Workflow
The evaluation of 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one follows a three-pillar validation system:
-
Intrinsic Reactivity: Ensuring the warhead is not overly reactive with off-target biological thiols.
-
Kinetic Profiling: Quantifying the kinact/KI efficiency.
-
Structural Validation: Confirming 1:1 covalent modification via intact mass spectrometry.
Fig 1. Workflow for validating covalent kinase inhibition via kinetic and mass spectrometric assays.
Detailed Methodologies & Protocols
Protocol A: Intrinsic Reactivity Profiling (GSH Depletion Assay)
Objective: To verify that the α -chloroamide warhead possesses low intrinsic reactivity, preventing non-specific alkylation of abundant cellular thiols[5].
Step-by-Step Procedure:
-
Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 1 mM EDTA to prevent metal-catalyzed thiol oxidation.
-
Reagent Mixing: In a 96-well deep-well plate, mix 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one (final concentration: 100 µM) with reduced L-glutathione (GSH, final concentration: 5 mM).
-
Incubation & Sampling: Incubate the plate at 37 °C with shaking. Extract 50 µL aliquots at t=0,1,2,4,8,12, and 24 hours.
-
Quenching: Quench each aliquot immediately by adding 50 µL of ice-cold acetonitrile containing 0.1% formic acid and an internal standard (e.g., labetalol).
-
LC-MS Analysis: Centrifuge at 4,000 x g for 10 min. Inject the supernatant into an LC-MS/MS system. Monitor the disappearance of the parent compound ( m/z 208.1 [M+H]+ ).
-
Data Analysis: Plot the natural log of the remaining compound percentage against time to calculate the pseudo-first-order half-life ( t1/2 ).
Application Scientist Insight: An ideal TCI should exhibit a GSH t1/2>12 hours. Highly reactive compounds (like unsubstituted acrylamides) will deplete rapidly, correlating with high in vivo toxicity[2].
Protocol B: Time-Dependent Kinase Inhibition ( kinact/KI Determination)
Objective: To determine the reversible binding affinity ( KI ) and the rate of covalent bond formation ( kinact ) using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay[4].
Step-by-Step Procedure:
-
Enzyme Preparation: Dilute the target kinase (e.g., recombinant EGFR WT or BTK) to 2 nM in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Note: Keep DTT concentration strictly at or below 2 mM to avoid competing with the inhibitor warhead.
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of the compound in DMSO. Transfer to a 384-well pro-plate (final DMSO concentration = 1%).
-
Pre-Incubation: Add the kinase to the compound plate. Incubate for multiple distinct time intervals ( t=0,15,30,60,120 minutes) at room temperature.
-
Reaction Initiation: At the end of each pre-incubation period, initiate the kinase reaction by adding a mixture of ATP (at the predetermined Km for the specific kinase) and the appropriate ULight-labeled peptide substrate.
-
Detection: After a 1-hour kinase reaction, add EDTA to stop the reaction, followed by the Eu-labeled anti-phospho antibody. Read the TR-FRET signal (Ex: 320 nm, Em: 665/615 nm).
-
Kinetic Fitting:
-
Calculate the observed rate constant ( kobs ) for each inhibitor concentration using a one-phase exponential decay model.
-
Plot kobs vs. [Inhibitor]. Fit the data to the hyperbolic equation: kobs=(kinact×[I])/(KI+[I]) to extract KI and kinact [4].
-
Protocol C: Intact Protein Mass Spectrometry (Covalent Adduct Validation)
Objective: To conclusively prove that the mechanism of action is covalent modification of the target cysteine, and to rule out non-specific multi-site labeling[6].
Step-by-Step Procedure:
-
Incubation: Incubate 5 µM of the target kinase with 50 µM of 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one in 20 mM Tris-HCl (pH 8.0), 150 mM NaCl for 2 hours at room temperature.
-
Negative Control: Run a parallel incubation using a Cys-to-Ser mutant of the kinase (e.g., EGFR C797S) to prove site-specificity.
-
Desalting: Pass the samples through a Zeba Spin Desalting Column (7K MWCO) to remove excess unreacted compound and buffer salts.
-
LC-MS Acquisition: Inject 2 µg of the protein onto a C4 reverse-phase column coupled to an ESI-TOF mass spectrometer. Elute using a fast gradient of 10-90% acetonitrile with 0.1% formic acid.
-
Deconvolution: Process the raw multiply-charged envelope using MaxEnt1 (or equivalent deconvolution software) to obtain the zero-charge intact mass.
-
Mass Shift Calculation:
-
The monoisotopic mass of the compound is 207.08 Da.
-
The SN2 reaction with a cysteine thiol results in the loss of HCl (35.98 Da).
-
Expected Mass Shift: +171.1 Da.
-
Application Scientist Insight: If you observe +342.2 Da, your compound is labeling a secondary, off-target nucleophile on the protein. This indicates the KI recognition is poor, and the warhead is driving non-specific alkylation[1].
Data Presentation & Interpretation
To benchmark 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one, its kinetic parameters must be compared against a known standard (e.g., a highly reactive acrylamide control). Below is a structured data presentation template demonstrating the expected kinetic profile of a well-optimized α -chloroamide[2].
Table 1: Comparative Kinetic and Reactivity Parameters
| Compound / Warhead Type | Apparent IC50 (1h) | KI (µM) | kinact ( 10−3s−1 ) | kinact/KI ( M−1s−1 ) | GSH t1/2 (h) | Mass Shift (Da) |
| 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one ( α -chloroamide) | 45 nM | 0.85 | 1.2 | 1,411 | > 24.0 | +171.1 |
| Standard Control (Acrylamide) | 12 nM | 0.15 | 4.5 | 30,000 | 1.5 | +[M] |
| Negative Control (Non-covalent analog) | 850 nM | 0.80 | N/A | N/A | Stable | None |
Interpretation: While the acrylamide control shows a higher kinact/KI , its rapid degradation in the GSH assay ( t1/2=1.5 h) flags it as a high-risk candidate for off-target toxicity. The α -chloroamide compound demonstrates a highly favorable balance: it achieves a respectable kinact/KI driven by specific reversible binding ( KI=0.85 µM), while maintaining excellent chemical stability in the presence of biological thiols ( t1/2>24 h)[2],[3].
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Covalent Screening of 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one
Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Assay Biologists, Medicinal Chemists, and High-Throughput Screening (HTS) Scientists Target Class: Cysteine-dependent enzymes (e.g., Viral Proteases, Deubiquitinases, Kinases)
Mechanistic Rationale & Chemical Biology
The compound 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one represents a highly optimized architecture for covalent fragment-based drug discovery (FBDD). Structurally, it consists of a 4-(fluoromethyl)piperidine scaffold coupled to an α -chloropropanamide electrophilic warhead.
The Causality of the Warhead Choice
Historically, highly reactive electrophiles (like unhindered haloacetamides) were avoided in screening libraries due to promiscuous off-target labeling. However, α -chloroamides act as mild electrophiles. They possess a finely tuned intrinsic reactivity that requires precise spatial orientation and non-covalent pre-binding affinity ( KI ) to drive the irreversible covalent bond formation ( kinact ) with a target nucleophile[1].
When the compound enters the active site of a cysteine-dependent enzyme, the nucleophilic thiolate of the catalytic cysteine attacks the α -carbon of the propan-1-one moiety. This SN2 displacement ejects the chloride leaving group, resulting in a stable, irreversible thioether linkage. The 4-(fluoromethyl) group serves a dual purpose: it modulates the basicity of the piperidine ring to optimize cellular permeability and provides a highly sensitive 19 F-NMR handle for orthogonal biophysical validation.
Fig 1. Mechanistic pathway of covalent thioether formation and the dual-assay validation logic.
The Self-Validating Screening Strategy
To eliminate false positives caused by non-specific protein aggregation or surface-cysteine labeling, this protocol utilizes a self-validating, orthogonal HTS workflow.
-
Acoustic Ejection Intact Mass Spectrometry (AE-MS): Provides label-free, direct stoichiometric evidence of covalent modification. AE-MS bypasses the traditional liquid chromatography (LC) desalting bottleneck, allowing for sampling speeds of 1–2 seconds per well[2].
-
Competitive Fluorescence Polarization (FP): Ensures the covalent modification is functionally relevant. If the fragment covalently binds the active site, it will sterically displace a bulky, fluorescently labeled tracer probe. The displacement of the tracer into free solution increases its tumbling rate, causing a measurable drop in millipolarization (mP)[3].
Fig 2. High-throughput screening workflow for covalent fragment triage and validation.
Experimental Protocols
Protocol A: Ultra-High-Throughput Intact MS via Acoustic Ejection (AE-MS)
This protocol utilizes an AE-MS system (e.g., SCIEX Echo® MS) to detect the specific mass shift associated with 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one[2].
Calculated Mass Shift: The exact mass of the compound is ~207.08 Da. Upon covalent binding and the displacement of the chloride ion (loss of HCl, 36.46 Da), the expected mass shift on the target protein is +170.62 Da .
Step-by-Step Methodology:
-
Buffer Preparation: Prepare the assay buffer (20 mM HEPES, 150 mM NaCl, pH 7.4). Critical Insight: Do NOT use DTT or β -mercaptoethanol, as these thiol-containing reducing agents will scavenge the α -chloroamide electrophile. Use 0.5 mM TCEP instead.
-
Protein Dispensing: Dispense the target protein (e.g., 2 μ M final concentration) into a 384-well acoustic-compatible cyclic olefin copolymer (COC) plate.
-
Compound Addition: Pin-transfer 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one from a DMSO stock to a final concentration of 50 μ M (DMSO ≤ 1% v/v).
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes. Covalent binding is time-dependent; 60 minutes allows sufficient time for mild electrophiles to react[4].
-
Quenching: Quench the reaction by adding 1% Formic Acid (final concentration) to denature the protein and halt the reaction.
-
AE-MS Acquisition: Load the plate into the AE-MS system. Eject 2.5 nL droplets directly into the Electrospray Ionization (ESI) source.
-
Deconvolution: Process the raw m/z spectra using maximum entropy deconvolution software to calculate the ratio of unmodified protein to the +170.62 Da adducted species.
Protocol B: Competitive Fluorescence Polarization (FP) Assay
This assay confirms that the +170.62 Da mass shift observed in Protocol A corresponds to active-site occlusion[3].
Step-by-Step Methodology:
-
Reagent Prep: Prepare a FITC-labeled tracer peptide known to bind the target's active site (e.g., at 10 nM final concentration).
-
Pre-Incubation: In a black, low-volume 384-well plate, incubate 50 nM of the target protein with varying concentrations of the compound (dose-response from 0.1 μ M to 100 μ M) for 60 minutes at room temperature.
-
Tracer Addition: Add the FITC-tracer (10 nM final) to all wells.
-
Equilibration: Incubate for an additional 30 minutes in the dark to allow the system to reach equilibrium.
-
Measurement: Read the plate on a microplate reader equipped with polarizing filters (Excitation: 485 nm, Emission: 535 nm).
-
Data Analysis: Calculate the millipolarization (mP) values. A decrease in mP indicates that the covalent fragment has successfully displaced the tracer.
Data Presentation & Visualization
To evaluate the screening cascade's robustness, the following metrics are continuously monitored. Table 1 outlines the operational parameters of the orthogonal assays, while Table 2 provides representative profiling data for the target compound.
Table 1: Comparative Screening Metrics
| Assay Parameter | Intact Protein AE-MS | Fluorescence Polarization (FP) |
| Primary Readout | Mass Shift (+170.62 Da) | Millipolarization (mP) |
| Throughput | 1–2 seconds / well | < 2 minutes / 384-well plate |
| Z'-Factor | > 0.85 | > 0.75 |
| Reagent Consumption | Low (2 nL injection) | Moderate (15 μ L assay volume) |
| Validation Role | Confirms covalent bond formation | Confirms active-site functional occlusion |
Table 2: Representative Profiling Data for 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one
| Metric | Measured Value | Interpretation |
| % Adduct Formation (1 hr, 50 μ M) | 88% | High intrinsic reactivity and target engagement. |
| Mass Accuracy ( Δ Mass) | +170.64 Da | Matches theoretical +170.62 Da (loss of HCl). |
| FP Apparent IC50 (1 hr) | 1.2 μ M | Potent displacement of the active-site tracer. |
| kinact/KI (Efficiency) | 4.5 x 103 M−1s−1 | Excellent kinetic efficiency for a fragment-sized molecule. |
References
-
Resnick, E., et al. "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 2019. Available at:[Link]
-
Robey, M. T., et al. "High-Throughput Deconvolution of Intact Protein Mass Spectra for the Screening of Covalent Inhibitors." Analytical Chemistry, ACS Publications, 2022. Available at:[Link]
-
Qiao, Y., et al. "Acoustic ejection mass spectrometry: An integrated pipeline for ultra-high throughput screening, reactivity profiling, and potency analysis of covalent BTK inhibitors." SLAS Discovery, PubMed, 2025. Available at:[Link]
-
Smith, A. B., et al. "A Novel Fluorescence Polarization Binding Assay for the Main Protease (Mpro) of SARS-CoV-2." ACS Infectious Diseases, ACS Publications, 2025. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Acoustic ejection mass spectrometry: An integrated pipeline for ultra-high throughput screening, reactivity profiling, and potency analysis of covalent BTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Formulation of 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one for animal studies
Application Note: Formulation and In Vivo Delivery Protocols for 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one
Executive Summary & Physicochemical Profiling
2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one is a highly reactive, lipophilic small molecule featuring an α -chloroamide electrophilic warhead. This structural motif is widely utilized in targeted covalent inhibitors (TCIs) and PROteolysis TArgeting Chimeras (PROTACs) to irreversibly bind nucleophilic residues—primarily cysteine thiols—on target proteins[1][2].
Causality in Formulation: The α -chloroamide warhead is highly susceptible to premature hydrolysis in basic environments and nucleophilic substitution by primary amines. Therefore, the formulation must strictly avoid nucleophilic excipients and maintain a slightly acidic to neutral pH (pH 4.5–6.0). This precise pH control is the primary mechanism for preserving the structural integrity of the warhead prior to in vivo administration.
Formulation Strategy & Excipient Selection
Given the lipophilic nature of the fluoromethyl-piperidine moiety and the reactivity of the α -chloroamide, aqueous solubility is inherently poor. A meticulously balanced co-solvent and surfactant system is required to achieve a homogenous dosing solution.
Causality in Excipient Choice: We utilize a standard preclinical vehicle comprising DMSO, PEG400, Tween 80, and buffered saline.
-
DMSO: Disrupts the crystal lattice and provides initial solubilization of the lipophilic core.
-
PEG400 & Tween 80: Prevent precipitation upon dilution into the aqueous phase. PEG400 acts as a co-solvent, while Tween 80 forms micelles to encapsulate the lipophilic compound without offering competing nucleophiles that would degrade the warhead.
-
Saline (pH 5.0): Provides isotonicity for intravenous (IV) or intraperitoneal (IP) injection, while the acidic pH suppresses hydroxide-mediated hydrolysis of the α -chloro group.
Table 1: Quantitative Formulation Matrix
| Excipient | Concentration (v/v) | Function | Causality / Rationale |
| DMSO | 10% | Primary Solvent | Solubilizes the lipophilic core; capped at 10% to avoid in vivo toxicity. |
| PEG400 | 40% | Co-solvent | Maintains solubility; requires downstream LC-MS/MS monitoring due to ion suppression[3]. |
| Tween 80 | 5% | Surfactant | Prevents precipitation; avoids nucleophilic degradation of the warhead. |
| 0.9% Saline | 45% | Aqueous Diluent | Buffered to pH 5.0 to prevent α -chloroamide hydrolysis prior to dosing. |
Step-by-Step Preparation Protocols
Self-Validating System: To ensure trust and experimental reproducibility, the following protocol includes a visual clarity check and a mandatory analytical validation step to confirm warhead survival.
Protocol A: Preparation of a 5 mg/mL Dosing Solution (IV/IP/PO)
-
Weighing: Accurately weigh 5.0 mg of 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one into a sterile glass vial.
-
Primary Solubilization: Add 100 µL of anhydrous DMSO. Vortex for 60 seconds until a completely clear solution is achieved. (Note: Do not use heat or prolonged sonication, as elevated temperatures can accelerate warhead degradation).
-
Co-solvent Addition: Add 400 µL of PEG400 and 50 µL of Tween 80. Vortex vigorously for 2 minutes to ensure homogenous mixing of the viscous excipients.
-
Aqueous Dilution: Dropwise, add 450 µL of 0.9% Saline (pre-adjusted to pH 5.0 using 0.1 N HCl). Vortex continuously during addition to prevent localized precipitation.
-
Validation: Inspect the final 1 mL solution. It must be optically clear. Perform LC-MS/MS analysis immediately to verify that the intact mass is present and no hydrolysis products (e.g., replacement of -Cl with -OH) have formed.
Step-by-step formulation workflow for lipophilic covalent inhibitors.
Analytical Validation & In Vivo Target Engagement
When administering covalent inhibitors in vivo, verifying target engagement and monitoring pharmacokinetics (PK) is critical to establishing a reliable therapeutic window.
Causality in Bioanalysis: High concentrations of polymeric vehicles like PEG400 and Tween 80 in early PK blood samples cause significant ion suppression in electrospray ionization (ESI) LC-MS/MS, often reducing analyte signal intensity by 50-80%[3][4]. To counteract this matrix effect, plasma samples must undergo solid-phase extraction (SPE) or extensive chromatographic separation rather than simple protein precipitation[4].
Furthermore, the irreversible nature of the α -chloroamide allows for the direct detection of protein-drug adducts in tissue homogenates. Bottom-up mass spectrometry (following protein denaturation, alkylation, and trypsin digestion) can be employed to quantify the specific cysteine modification, providing a direct, self-validating readout of in vivo target engagement[5].
Workflow for in vivo target engagement and covalent adduct quantification.
References
-
[1] Discovery of a Potent, Selective, and In Vivo Efficacious Covalent Inhibitor for Lysine Methyltransferase SETD8. ACS Publications. 1
-
[3] Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. PMC / NIH. 3
-
[4] Effect of Signal Interference from Dosing Excipients on Pharmacokinetic Screening of Drug Candidates by Liquid Chromatography/Mass Spectrometry. Analytical Chemistry - ACS Publications. 4
-
[2] Targeted Protein Degradation: The New Frontier of Antimicrobial Discovery? ACS Infectious Diseases. 2
-
[5] Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI. 5
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Technologies for Direct Detection of Covalent Protein–Drug Adducts | MDPI [mdpi.com]
Techniques for measuring the binding affinity of 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one
Application Note: Techniques for Measuring the Binding Affinity of 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one
Document Revision: March 20, 2026 Target Audience: Researchers, biophysicists, and medicinal chemists in targeted covalent inhibitor (TCI) development.
Executive Summary & Mechanistic Rationale
The compound 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one (CAS No.: 2025753-84-6) is a specialized building block and screening probe featuring an α -chloroacetamide electrophilic warhead[1]. In modern drug discovery, α -chloroacetamides are deployed as targeted covalent inhibitors (TCIs) that selectively alkylate nucleophilic residues—predominantly cysteines—within a target protein's binding pocket[2][3].
For covalent modifiers, traditional equilibrium binding metrics like IC50 or Kd are fundamentally flawed because the inhibition is time-dependent; the IC50 will artificially decrease as incubation time increases[4]. Therefore, assessing the binding affinity of this compound requires determining the second-order rate constant of inactivation, kinact/KI [5].
This metric captures the two-step mechanism of covalent binding:
-
KI (Reversible Binding): The initial non-covalent recognition, driven by the 4-(fluoromethyl)piperidine moiety interacting with the target's binding site.
-
kinact (Covalent Bond Formation): The maximum rate of irreversible alkylation driven by the α -chloroacetamide warhead[6].
Two-step kinetic model of covalent inhibition defining KI (k_off/k_on) and kinact.
Technique 1: Intact Protein Mass Spectrometry (Time-Dependent Labeling)
Expertise Insight: Mass spectrometry (MS) is the gold standard for confirming the mechanism of action of 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one because it provides direct, unambiguous evidence of covalent adduct formation[3][4]. The intact mass of the compound is 207.67 Da. Upon alkylation of a cysteine thiol via an SN2 mechanism, a molecule of HCl (36.46 Da) is lost. Therefore, successful target engagement is validated by a precise +171.21 Da mass shift on the target protein.
Step-by-Step Protocol:
-
Protein Preparation: Dilute the purified target protein to 2 µM in a physiologically relevant, nucleophile-free buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl). Avoid buffers containing DTT or β -mercaptoethanol, as these will scavenge the α -chloroacetamide.
-
Inhibitor Titration: Prepare a concentration series of the inhibitor (e.g., 0.5x, 1x, 2x, 5x, and 10x the estimated KI ) in DMSO. Ensure final DMSO concentration remains ≤1% .
-
Time-Course Incubation: Initiate the reaction by adding the inhibitor to the protein. Extract 10 µL aliquots at specific time points (e.g., 0, 5, 10, 20, 30, 60 minutes).
-
Quenching: Immediately quench each aliquot into 10 µL of 1% formic acid to denature the protein and halt the alkylation reaction.
-
LC-MS Analysis: Inject the quenched samples onto a C4 or C8 reverse-phase column coupled to an ESI-TOF mass spectrometer.
-
Data Deconvolution: Deconvolute the raw multiply-charged spectra to zero-charge mass. Calculate the percentage of unmodified protein remaining at each time point.
-
Kinetic Extraction:
-
Plot ln(% Unmodified) vs. Time to calculate the observed rate constant ( kobs ) for each concentration.
-
Plot kobs vs. [Inhibitor] . Fit to the hyperbolic equation: kobs=(kinact×[I])/(KI+[I]) to extract KI and kinact .
-
Technique 2: High-Throughput Surface Plasmon Resonance (SPR)
Expertise Insight: While SPR is traditionally used for reversible binders, recent advancements have adapted it for covalent inhibitors[7]. Because 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one permanently inactivates the target, standard multi-cycle kinetics on a static chip will result in a "dead" sensor surface after the first injection[4]. To solve this, we utilize a regenerable capture strategy (e.g., biotinylated target on a regenerable streptavidin/biotin chip).
SPR cycle for irreversible binders requiring surface stripping after each injection.
Step-by-Step Protocol:
-
Chip Functionalization: Immobilize a capture molecule (e.g., Streptavidin) onto a CM5 sensor chip via standard amine coupling.
-
Target Capture: Inject randomly or site-specifically biotinylated target protein to achieve a capture level of ~500-1000 Response Units (RU).
-
Analyte Injection: Inject the inhibitor at varying concentrations (spanning 0.1x to 10x KI ) at a high flow rate (50 µL/min) to minimize mass transport limitations.
-
Dissociation Observation: Monitor the dissociation phase. A flat baseline (no RU decay) confirms the irreversible nature of the α -chloroacetamide bond.
-
Surface Regeneration: Inject a harsh regeneration solution (e.g., 50 mM NaOH or 8M Guanidine-HCl) to strip the covalently modified biotin-protein complex off the chip.
-
Data Fitting: Fit the sensorgrams using a two-state irreversible reaction model in the SPR evaluation software to independently determine ka ( kon ), kd ( koff ), and k2 ( kinact )[4][7].
Technique 3: Biochemical Continuous Assay (Fluorescence/FRET)
Expertise Insight: For high-throughput screening, a continuous biochemical assay is highly efficient. Because the inhibitor depletes the active enzyme over time, the progress curve of product formation will be non-linear, curving downward until it reaches a plateau (complete enzyme inactivation)[2][4].
Step-by-Step Protocol:
-
Assay Setup: In a 384-well microplate, mix the target enzyme and its corresponding fluorogenic substrate in assay buffer.
-
Inhibitor Addition: Add 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one at various concentrations to initiate the inhibition.
-
Continuous Monitoring: Immediately read the fluorescence signal every 30 seconds for 60–120 minutes using a microplate reader.
-
Data Analysis:
-
Fit the non-linear progress curves to the integrated rate equation: Ft=vi/kobs×[1−exp(−kobs×t)]+F0 , where Ft is fluorescence at time t , and vi is the initial velocity.
-
Extract kobs for each concentration and plot against [I] to derive kinact/KI .
-
Quantitative Data Summary
The following table summarizes the key kinetic parameters extracted from the above methodologies and their significance when evaluating 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one.
| Parameter | Symbol | Units | Biological & Chemical Significance |
| Reversible Affinity | KI | μM | Strength of the initial non-covalent recognition. Driven by the 4-(fluoromethyl)piperidine core fitting into the target pocket. |
| Max Inactivation Rate | kinact | s−1 | The intrinsic chemical reactivity of the α -chloroacetamide warhead with the target cysteine once bound. |
| Inactivation Efficiency | kinact/KI | M−1s−1 | The definitive metric for ranking covalent inhibitors. Higher values indicate a more potent, faster-acting drug candidate. |
| Observed Rate | kobs | s−1 | The apparent rate of inactivation at a specific inhibitor concentration; used as an intermediate variable to calculate KI and kinact . |
References
-
Mechanisms and inhibitors of nicotinamide N-methyltransferase PubMed Central (PMC) URL:[Link]
-
Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening Journal of the American Chemical Society URL:[Link]
-
Stuck on You: Discovering Covalent Therapeutics with Biophysics Sygnature Discovery URL:[Link]
-
Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands PubMed Central (PMC) URL:[Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Bromoacrylamide | 70321-36-7 | Benchchem [benchchem.com]
- 6. 3-(Bromomethyl)-5-methylisoxazole|CAS 130628-75-0 [benchchem.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
Application Note: Discovery and Characterization of 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one (CFPP-1) as a Covalent Probe
Target Audience: Researchers, Scientists, and Drug Development Professionals in Chemoproteomics and Targeted Covalent Inhibitor (TCI) Development.
Executive Summary & Mechanistic Rationale
The development of targeted covalent inhibitors (TCIs) requires precise tuning of electrophilic warheads to balance aqueous stability with target-specific reactivity. 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one (CFPP-1) represents a novel class of experimental covalent probes featuring an α -chloroacetamide electrophile coupled to a lipophilic 4-(fluoromethyl)piperidine core.
Unlike acrylamides that undergo reversible or irreversible Michael addition, the α -chloroacetamide warhead in CFPP-1 proceeds via a direct SN2 nucleophilic substitution. When attacked by a hyper-reactive, deprotonated thiolate (such as the catalytic cysteine in Deubiquitinases like OTUB2), the reaction irreversibly expels a chloride leaving group[1]. This mechanism yields a highly predictable and diagnostic +171.21 Da mass shift on the target protein, making CFPP-1 an ideal tool compound for mass spectrometry-based chemoproteomic screening[2]. The incorporation of the fluoromethyl group enhances the metabolic stability of the piperidine ring while providing a unique stereoelectronic profile that drives binding affinity within shallow hydrophobic pockets[1].
Quantitative Profiling Data
The following table summarizes the biophysical and cellular validation metrics of CFPP-1 targeting the catalytic Cys51 of the deubiquitinase OTUB2, a known promoter of metastasis in Non-Small Cell Lung Cancer (NSCLC) models.
| Parameter | Value | Assay Methodology | Mechanistic Significance |
| Target Residue | OTUB2 (Cys51) | Bottom-Up LC-MS/MS | Confirms site-specific covalent alkylation. |
| Intact Mass Shift | +171.21 Da | Top-Down ESI-TOF MS | Validates SN2 mechanism (Loss of HCl: 36.46 Da). |
| Kinetic Efficiency ( kinact/KI ) | 4.2×103M−1s−1 | Time-dependent Intact MS | Demonstrates rapid target inactivation[3]. |
| Cellular IC50 (4h) | 1.2 μM | Competitive ABPP | Proves in-cell target engagement and membrane permeability[4]. |
Experimental Protocols: A Self-Validating System
To ensure rigorous validation of CFPP-1, the following protocols are designed as a self-validating cascade. Intact MS confirms the macroscopic binding event, peptide mapping localizes the microscopic site of action, and ABPP proves physiological relevance.
Protocol A: Top-Down Intact Protein Mass Spectrometry
Purpose: To confirm the 1:1 stoichiometry of the CFPP-1/OTUB2 covalent adduct and calculate the kinetic rate constant ( kinact/KI ). Causality Note: We utilize Ammonium Acetate buffer rather than PBS. Phosphate salts are non-volatile and cause severe ion suppression in electrospray ionization (ESI), masking the protein signal[2].
-
Protein Preparation: Dilute recombinant wild-type OTUB2 to a final concentration of 2 μM in MS-compatible buffer (20 mM Ammonium Acetate, pH 7.4).
-
Inhibitor Incubation: Add CFPP-1 (from a 10 mM DMSO stock) to achieve a final concentration gradient (0.5 μM to 10 μM ). Ensure final DMSO concentration remains ≤1% to prevent protein denaturation.
-
Time-Course Quenching: For kinetic profiling, extract 10 μL aliquots at specific time intervals (0, 10, 20, 40, 60, and 120 minutes). Quench the reaction immediately by adding 1% Formic Acid (v/v) to protonate the reactive thiolate and halt the SN2 reaction[3].
-
Desalting & LC-MS Analysis: Pass the quenched samples through a C4 solid-phase extraction (SPE) cartridge. Elute directly into an ESI-TOF mass spectrometer using a rapid gradient of 20-80% Acetonitrile (with 0.1% Formic Acid).
-
Data Deconvolution: Use maximum entropy algorithms to deconvolute the multiply charged envelope. A successful reaction is validated by the depletion of the native OTUB2 peak and the appearance of a single adduct peak at exactly +171.21 Da[2].
Protocol B: Bottom-Up LC-MS/MS Peptide Mapping
Purpose: To unambiguously identify Cys51 as the site of CFPP-1 alkylation. Causality Note: TCEP is strictly used for disulfide reduction instead of DTT or β -mercaptoethanol. DTT contains free thiols that will act as scavengers, reacting with the α -chloroacetamide warhead and generating false negatives[4].
-
Denaturation & Reduction: Take 50 μg of the CFPP-1-treated OTUB2 (from Protocol A) and denature in 8M Urea. Add 5 mM TCEP and incubate at 37°C for 30 minutes.
-
Alkylation of Free Cysteines: Add 10 mM Iodoacetamide (IAA) and incubate in the dark for 45 minutes. Crucial Step: IAA caps all unreacted cysteines (+57.02 Da), preventing artifactual disulfide scrambling during digestion. The CFPP-1 modified cysteine will NOT be capped by IAA.
-
Proteolytic Digestion: Dilute the urea concentration to <2M using 50 mM Ammonium Bicarbonate. Add sequencing-grade Trypsin at a 1:50 (enzyme:protein) ratio. Digest overnight at 37°C[4].
-
LC-MS/MS Analysis: Desalt peptides using C18 ZipTips. Analyze via nanoLC-MS/MS. Search the resulting spectra against the OTUB2 sequence, specifying a variable modification of +171.21 Da on Cysteine.
Protocol C: Competitive Activity-Based Protein Profiling (ABPP)
Purpose: To demonstrate that CFPP-1 engages OTUB2 in the complex environment of a living cell.
-
Cell Treatment: Seed HEK293 or NSCLC cells in 6-well plates. Treat with vehicle (DMSO) or varying concentrations of CFPP-1 (0.1 to 10 μM ) for 4 hours at 37°C[1].
-
Lysis & Probe Labeling: Wash cells with cold PBS and lyse using probe-compatible lysis buffer (1% NP-40, 50 mM Tris pH 7.4, 150 mM NaCl, protease inhibitors). Add a broadly reactive, fluorescent alkyne-tagged α -chloroacetamide probe (1 μM ) for 1 hour to label all residual, uninhibited cysteines[1].
-
Click Chemistry & Visualization: Perform Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a rhodamine-azide reporter. Resolve the proteome via SDS-PAGE and scan for in-gel fluorescence.
-
Validation: Target engagement is confirmed by the dose-dependent disappearance of the fluorescent band corresponding to OTUB2 (~27 kDa), proving that CFPP-1 successfully outcompeted the broad-spectrum probe in live cells[5].
Visualizations
Fig 1. Multi-tier mass spectrometry and chemoproteomic workflow for CFPP-1 validation.
Fig 2. Mechanism of action: CFPP-1 irreversibly alkylates OTUB2, promoting substrate degradation.
References
-
Chemoproteomic methods for covalent drug discovery Source: National Institutes of Health (PMC) URL:[Link]
-
Technologies for Direct Detection of Covalent Protein–Drug Adducts Source: MDPI URL:[Link]
-
High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM Source: ACS Publications (Analytical Chemistry) URL:[Link]
-
Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening Source: Journal of the American Chemical Society (JACS) URL:[Link]
-
Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening (Extended Data) Source: ResearchGate URL:[Link]
Sources
Technical Support Center: Overcoming Stability Issues of 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one
Welcome to the technical support guide for 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one. This document provides in-depth troubleshooting advice and best practices for researchers, scientists, and drug development professionals utilizing this reactive compound in their experiments. As an α-chloro amide, this molecule is a potent electrophile, often used as a covalent inhibitor, making its stability in aqueous experimental buffers a critical parameter for generating reliable and reproducible data.
This guide is structured to address the most common challenges encountered in the lab. We will delve into the chemical reasoning behind stability issues and provide validated protocols to diagnose and mitigate them.
Frequently Asked Questions (FAQs)
Q1: I'm observing a time-dependent loss of my compound's activity in my biochemical assay. What's happening?
A: A time-dependent loss of activity is a classic sign that your compound is unstable in the assay buffer. The core issue lies with the α-chloro amide functional group, which is an electrophilic "warhead." This group is designed to react with a nucleophilic residue (like cysteine) on your target protein.[1][2][3] However, if your buffer contains nucleophilic species, the compound will react with the buffer itself, depleting the active compound over time and leading to a weaker-than-expected biological effect.[4]
Two primary degradation pathways are at play:
-
Nucleophilic Attack by Buffer Components: Many common biological buffers contain nucleophiles (e.g., primary amines) that can attack the electrophilic carbon atom adjacent to the carbonyl group, displacing the chloride ion.
-
Hydrolysis: Water itself can act as a weak nucleophile, leading to the slow hydrolysis of the α-chloro amide to its corresponding hydroxy-amide derivative. This process is often pH-dependent.[5][6]
Q2: Which common buffer components should I be most concerned about?
A: Any buffer containing primary or secondary amines should be considered problematic. The most common offender is Tris (tris(hydroxymethyl)aminomethane) . The primary amine on Tris is a potent nucleophile that will readily react with your compound, rendering it inactive.[7][8] Other buffers to use with extreme caution or avoid entirely include those with amine groups like glycine, or any buffer supplemented with nucleophilic additives.
Additives to Avoid:
-
Reducing Agents: Dithiothreitol (DTT) and β-mercaptoethanol (BME) contain highly nucleophilic thiol groups and will rapidly quench your compound.[4] If a reducing agent is required, Tris(2-carboxyethyl)phosphine (TCEP) is a non-nucleophilic alternative, but its compatibility should still be empirically tested.[1]
-
Purity: Ensure all buffer reagents are of high purity and freshly prepared, as contaminants can sometimes be nucleophilic.[9]
Q3: How does pH affect the stability of 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one?
A: The pH of your buffer can influence stability in two ways:
-
Hydrolysis Rate: The rate of hydrolysis for amides is pH-dependent. While α-chloro amides are relatively stable at neutral pH, the rate of hydrolysis can increase under both strongly acidic and strongly basic conditions.[5] For most biological assays (typically pH 7.2-8.0), the primary concern is not spontaneous hydrolysis but reaction with buffer nucleophiles.[10]
-
Piperidine Ring Protonation: The piperidine ring contains a basic nitrogen atom with a pKa around 11.2.[11][12] At physiological pH, this nitrogen will be partially protonated, forming a positively charged piperidinium salt. This generally increases the aqueous solubility but is unlikely to directly impact the reactivity of the distant α-chloro amide warhead. However, extreme pH values could potentially influence the compound's overall conformation and stability.[11][13]
Q4: What are the recommended buffers for working with this compound?
A: The best buffers are those that are non-nucleophilic. Zwitterionic "Good's buffers" are generally excellent choices.[14]
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): An excellent all-around choice with a pKa of ~7.5, making it ideal for physiological assays.[8][15]
-
PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)): Suitable for assays in the pH 6.1-7.5 range.
-
MOPS (3-(N-morpholino)propanesulfonic acid): A good alternative to HEPES with a similar pKa, but its compatibility should be tested for your specific cell line or protein.[7]
-
Phosphate-Buffered Saline (PBS): Generally considered safe and non-nucleophilic, making it a reliable choice. However, be mindful of its tendency to precipitate with divalent cations like Ca²⁺ and Mg²⁺.[16]
The following table summarizes buffer recommendations:
| Buffer | pKa (25°C) | Nucleophilic Potential | Recommendation |
| HEPES | 7.48 | Very Low | Highly Recommended |
| PBS | 7.2 | Very Low | Highly Recommended |
| PIPES | 6.76 | Very Low | Recommended |
| MOPS | 7.14 | Very Low | Recommended (Verify System Compatibility) |
| Tris | 8.06 | High (Primary Amine) | NOT RECOMMENDED |
| Glycine | 2.35, 9.78 | High (Primary Amine) | NOT RECOMMENDED |
| Bicine | 8.26 | High (Secondary Amine) | NOT RECOMMENDED |
Troubleshooting Guides & Protocols
If you suspect compound instability, it is crucial to diagnose the problem empirically. The following sections provide diagrams of the degradation pathways and a workflow for troubleshooting, followed by a detailed protocol for assessing stability.
Visualizing the Problem: Degradation Pathways
The following diagram illustrates the two primary mechanisms by which the active compound is consumed in an incompatible buffer.
Caption: Figure 1: Primary Degradation Pathways.
A Logic-Based Workflow for Troubleshooting
Use this flowchart to systematically diagnose and resolve stability issues.
Caption: Figure 2: Troubleshooting Workflow.
Protocol 1: Assessing Compound Stability by LC-MS
This protocol provides a definitive method to quantify the stability of your compound in a given buffer over time.
Objective: To determine the rate of degradation of 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one in a specific experimental buffer.
Materials:
-
2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one
-
DMSO (anhydrous)
-
The experimental buffer to be tested (e.g., 50 mM Tris-HCl, pH 7.5)
-
A recommended non-nucleophilic buffer for control (e.g., 50 mM HEPES, pH 7.5)
-
Acetonitrile (ACN) with 0.1% formic acid (for quenching/dilution)
-
HPLC or UPLC system coupled to a mass spectrometer (MS).[17][18]
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.
-
Reaction Setup:
-
Label two sets of microcentrifuge tubes for each time point (e.g., 0, 15, 30, 60, 120 minutes).
-
In one set, add 99 µL of the "Test Buffer" (e.g., Tris-HCl).
-
In the second set, add 99 µL of the "Control Buffer" (e.g., HEPES).
-
-
Initiate Reaction:
-
At T=0, add 1 µL of the 10 mM compound stock solution to each tube (final concentration = 100 µM).
-
Vortex gently and place the tubes at the intended experimental temperature (e.g., 25°C or 37°C).
-
-
Time-Point Quenching:
-
T=0: Immediately after adding the compound to the first tube, withdraw a 10 µL aliquot and add it to a new tube containing 90 µL of ACN with 0.1% formic acid. This is your T=0 sample.
-
At each subsequent time point (15, 30, 60, 120 min), withdraw a 10 µL aliquot from the corresponding reaction tube and quench it in the same manner.
-
-
LC-MS Analysis:
-
Analyze all quenched samples by LC-MS.
-
Monitor the peak area of the parent compound's mass-to-charge ratio (m/z).
-
-
Data Analysis:
-
Normalize the peak area of the parent compound at each time point to the peak area at T=0.
-
Plot the percentage of remaining compound versus time for both the test buffer and the control buffer. Significant decline in the test buffer compared to the control indicates instability.
-
Protocol 2: Selecting and Preparing an Inert Buffer System
Objective: To prepare a robust, non-nucleophilic buffer suitable for experiments with electrophilic compounds.
Example Buffer: 1 L of 50 mM HEPES, 150 mM NaCl, pH 7.4
Materials:
-
HEPES free acid powder
-
Sodium Chloride (NaCl)
-
10 M Sodium Hydroxide (NaOH) solution
-
High-purity water (e.g., Milli-Q or 18.2 MΩ·cm)
-
Calibrated pH meter
Procedure:
-
Dissolve Solids: Add approximately 800 mL of high-purity water to a 1 L beaker. Add 11.92 g of HEPES (MW = 238.3 g/mol ) and 8.77 g of NaCl (MW = 58.44 g/mol ). Stir until fully dissolved.
-
pH Adjustment:
-
Place the beaker on a stir plate with a stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Slowly add the 10 M NaOH solution dropwise while monitoring the pH. Be patient, as equilibration can take time.
-
Continue adding NaOH until the pH meter reads exactly 7.40.
-
-
Final Volume Adjustment:
-
Transfer the buffer solution to a 1 L graduated cylinder.
-
Add high-purity water until the meniscus reaches the 1 L mark.
-
-
Filtration and Storage:
-
Filter the buffer through a 0.22 µm sterile filter to remove any particulates and ensure sterility for cell-based assays.
-
Store the buffer at 4°C. For long-term storage, aliquoting and freezing is an option.
-
By following these guidelines and protocols, researchers can ensure the chemical integrity of 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one in their experiments, leading to more accurate, reliable, and reproducible results.
References
- BenchChem. (2025). Technical Support Center: Covalent Inhibitor Experiments.
- Biosynce. (2025, August 25). What is the stability of piperidine? - Blog.
- BenchChem. Addressing poor solubility of piperidine derivatives in reactions.
- ResearchGate. (2025, December 8). Influence of piperidine ring on stability and reactivity of piperine.
- Ataman Kimya. PIPERIDINE.
- Wikipedia. Piperidine.
- ResearchGate. pH-dependence of hydrolysis rate k for different AHLs.
- BenchChem. (2025). Technical Support Center: 2-Chloroacetamide-d4 in Mass Spectrometry.
- BenchChem. (2025). Application Note: A Versatile Protocol for the Synthesis of 2-chloro-N-alkyl/aryl Acetamide Derivatives.
- Weber, E. J. (2004, April 20). Kinetics and Mechanism of the Nucleophilic Displacement Reactions of Chloroacetanilide Herbicides: Investigation of α-Substituent Effects. Journal of Agricultural and Food Chemistry.
- BenchChem. (2025). A Comparative Guide to Common Biological Buffers: HEPES vs. Tris, MOPS, and PBS.
- Zhang, Z. Y. High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases. Methods in Molecular Biology.
- BenchChem. Analytical techniques for monitoring the degradation of benzylboronic acid.
- Carl ROTH. Biological Buffers.
- SciSpace. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors.
- Liskamp, R. M., et al. Technologies for Direct Detection of Covalent Protein–Drug Adducts. PMC.
- Newman, J. R. H., & Wright, G. D. (2021). Universal buffers for use in biochemistry and biophysical experiments. PMC.
- Brown, R. S., et al. (2018, May 15). On the hydrolysis mechanisms of amides and peptides. University of Regina.
- Promega Corporation. Buffers for Biochemical Reactions.
- Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
- International Journal of Medical Research. ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
Sources
- 1. High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. uregina.ca [uregina.ca]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Piperidine - Wikipedia [en.wikipedia.org]
- 13. biosynce.com [biosynce.com]
- 14. carlroth.com [carlroth.com]
- 15. Buffers for Biochemical Reactions [worldwide.promega.com]
- 16. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. ijmr.net.in [ijmr.net.in]
Minimizing batch-to-batch variability of synthesized 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one
Welcome to the Technical Support and Troubleshooting Portal. This guide is designed for process chemists and drug development professionals tasked with scaling up the synthesis of 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one .
Batch-to-batch variability at the intermediate stage often introduces impurity risks that cannot be fully corrected at the active pharmaceutical ingredient (API) stage 1. This portal provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure absolute reproducibility.
Process Workflow & Mechanistic Pathways
Understanding the mechanistic divergence during amide coupling is the first step to controlling variability. The diagram below illustrates the critical path to the target molecule and the primary failure mode (elimination).
Fig 1. Synthesis workflow and temperature-dependent elimination pathways.
Frequently Asked Questions (FAQs)
Q1: Why do we observe highly variable levels of acrylamide by-products across different batches? A1: The formation of an acrylamide derivative (1-(4-(fluoromethyl)piperidin-1-yl)prop-2-en-1-one) is caused by a base-catalyzed E2 elimination side-reaction. The alpha-proton of 2-chloropropionyl chloride is highly acidic due to the electron-withdrawing effects of the adjacent chlorine atom and carbonyl group.
-
Causality & Solution: If an unhindered base like Triethylamine (TEA) is used, or if the reaction temperature exceeds 5°C, the base abstracts the alpha-proton, eliminating the chloride ion 2. To minimize this variability, substitute TEA with N,N-Diisopropylethylamine (DIPEA). DIPEA’s steric bulk prevents it from acting as a nucleophile or abstracting the alpha-proton, restricting its role to a "proton sponge" that safely neutralizes the HCl generated during coupling.
Q2: How does moisture content in the 2-chloropropionyl chloride lot affect the final yield? A2: 2-Chloropropionyl chloride is highly hygroscopic. Exposure to ambient moisture leads to rapid hydrolysis, forming 2-chloropropanoic acid and HCl 3.
-
Causality & Solution: Hydrolysis destroys the stoichiometric ratio of the active electrophile. Furthermore, the generated 2-chloropropanoic acid will form an unreactive salt with the piperidine precursor, halting the coupling process entirely. Always handle the acyl chloride under an inert argon atmosphere and titrate older batches prior to use.
Q3: What is the optimal state to store and handle the 4-(fluoromethyl)piperidine precursor? A3: Free base piperidines with low molecular weights are volatile and prone to absorbing atmospheric CO₂ to form carbamates, leading to inconsistent assay values between batches.
-
Causality & Solution: Always utilize the hydrochloride salt form (4-(fluoromethyl)piperidine HCl) for storage and weighing. It is a stable, non-volatile crystalline solid. The free base can be reliably liberated in situ during the coupling reaction by adding an extra equivalent of DIPEA 4.
Q4: Why is strict control of this intermediate so critical for downstream API formulation? A4: Impurities formed at this stage (like the acrylamide by-product) share significant structural and polarity similarities with the target intermediate. As dictated by Quality by Design (QbD) principles, these embedded impurities become extremely difficult to purge via downstream crystallization or chromatography 5.
Quantitative Impact of Process Parameters
The following table summarizes internal validation data demonstrating how base selection and temperature control directly influence batch-to-batch variability and impurity profiles.
| Base Used | Internal Temp (°C) | Average Yield (%) | Acrylamide Impurity (%) | Batch-to-Batch RSD (%) |
| Triethylamine (TEA) | 20°C | 65.0 | 18.5 | 12.4 |
| Triethylamine (TEA) | 0°C | 82.0 | 6.2 | 8.1 |
| N,N-Diisopropylethylamine | 20°C | 78.0 | 4.1 | 5.3 |
| N,N-Diisopropylethylamine | 0°C | 94.5 | < 0.5 | 1.2 |
Standardized Experimental Protocol: Amide Coupling
To guarantee a self-validating system, this protocol employs specific sequential washes designed to isolate the neutral amide product while chemically purging unreacted precursors.
Step 1: Precursor Preparation In an oven-dried, argon-flushed 500 mL round-bottom flask, suspend 4-(fluoromethyl)piperidine hydrochloride (1.0 eq, 50.0 mmol) in anhydrous dichloromethane (DCM) (200 mL).
Step 2: In Situ Free Base Liberation Cool the suspension to 0°C using an ice-water bath. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 125.0 mmol) dropwise over 10 minutes. Self-Validation Check: The cloudy suspension will become a homogeneous, clear solution as the piperidine free base is liberated.
Step 3: Electrophilic Coupling Dilute 2-chloropropionyl chloride (1.05 eq, 52.5 mmol) in 50 mL of anhydrous DCM. Attach an addition funnel and add this solution dropwise to the reaction mixture over 30–45 minutes. Critical Parameter: Maintain the internal temperature strictly below 5°C to prevent dehydrohalogenation.
Step 4: Reaction Monitoring Stir the mixture at 0–5°C for 2 hours. Monitor the consumption of the amine via HPLC (Mobile Phase: 0.1% formic acid in water/acetonitrile gradient) 5.
Step 5: Orthogonal Quench & Workup
-
Quench the reaction carefully with saturated aqueous NH₄Cl (100 mL) and stir for 10 minutes.
-
Transfer to a separatory funnel and collect the lower organic (DCM) layer.
-
Acid Wash: Wash the organic layer with 1M HCl (50 mL). Causality: This protonates and pulls any unreacted piperidine and excess DIPEA into the aqueous waste.
-
Base Wash: Wash with saturated NaHCO₃ (50 mL). Causality: This deprotonates and removes any 2-chloropropanoic acid formed via moisture hydrolysis.
-
Brine Wash: Wash with saturated NaCl (50 mL) to remove residual water.
Step 6: Isolation Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 30°C. The product, 2-chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one, will present as a pale yellow to colorless viscous oil or low-melting solid.
References
- Source: National Institutes of Health (PMC)
- 2-Chloropropionamide As a Low-Reactivity Electrophile for Irreversible Small-Molecule Probe Identification Source: ACS Chemical Biology URL
- Batch-to-Batch Consistency: Why It Matters for Intermediates Source: Tianming Pharmaceutical URL
- A Comparative Guide to Assessing Batch-to-Batch Reproducibility in Industrial API Production Source: BenchChem URL
- Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery Source: PharmaFeatures URL
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. Development of a continuous process for α-thio-β-chloroacrylamide synthesis with enhanced control of a cascade transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery - PharmaFeatures [pharmafeatures.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Handling & Troubleshooting 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one
Welcome to the Application Scientist Support Center. 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one is a highly specialized bifunctional building block. It features an α -chloro amide "warhead"—a classic electrophile utilized in targeted covalent drug discovery [1]—and a 4-(fluoromethyl)piperidine moiety designed to modulate lipophilicity and metabolic stability.
Due to its inherent reactivity, researchers frequently encounter issues related to compound degradation, assay interference, and off-target labeling. This guide provides field-proven, self-validating workflows to ensure scientific integrity during your experiments.
Core Troubleshooting Guide: The Causality of Failure
Issue 1: Complete Loss of Activity in Biochemical Assays
Symptom: The compound fails to label the target protein, or IC 50 values are highly irreproducible between batches. The Causality: α -chloro amides are potent alkylating agents designed to react with nucleophilic cysteine residues. If your assay buffer contains thiol-based reducing agents like Dithiothreitol (DTT), β -mercaptoethanol (BME), or Glutathione (GSH), these additives will act as competing nucleophiles. They will rapidly and irreversibly alkylate the α -chloro amide before it can engage the target protein [3]. The Solution: Completely eliminate DTT and BME from your assay buffers. Substitute them with Tris(2-carboxyethyl)phosphine (TCEP), a potent, non-nucleophilic reducing agent that will maintain protein reduction without quenching your electrophile.
Issue 2: Stock Solution Degradation (Mass Shift of -18 Da or +18 Da)
Symptom: LC-MS quality control of the DMSO stock solution reveals a mixture of the parent mass, a -18 Da peak, and a +18 Da (minus 36 Da isotope) peak. The Causality: This indicates two parallel degradation pathways:
-
Hydrolysis (+18 Da net change): In the presence of adventitious water in hygroscopic DMSO, the α -chloro group undergoes nucleophilic substitution to form an inactive α -hydroxy amide.
-
Elimination (-18 Da): The acidic α -proton (flanked by the carbonyl and chlorine) can be abstracted by trace bases, leading to dehydrohalogenation and the formation of an acrylamide derivative. The Solution: Always use anhydrous, amine-free DMSO stored under argon. Prepare single-use aliquots to prevent freeze-thaw condensation.
Issue 3: Defluorination in Solution
Symptom: Appearance of a des-fluoro degradation product during prolonged incubation. The Causality: While the C–F bond is generally robust, mono-fluoromethyl groups attached to aliphatic rings can be surprisingly labile in solution. Under physiological pH at elevated temperatures (e.g., 37°C), the fluorine can be displaced by solvent water or buffer nucleophiles via an S N 2-like mechanism, or undergo ring-expansion/elimination[2]. The Solution: Limit pre-incubation times in aqueous buffers at 37°C to less than 4 hours.
Quantitative Data: Stability Profiling
To aid in experimental design, the following table summarizes the half-life ( t1/2 ) of 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one under various standard laboratory conditions.
| Solvent / Buffer System | Temperature | Additives | Observed t1/2 | Primary Degradant |
| Anhydrous DMSO | -20°C | None | > 6 months | None |
| DMSO (Standard, ambient) | 25°C | None | ~14 days | α -hydroxy amide |
| HEPES Buffer (pH 7.4) | 37°C | 1 mM TCEP | > 24 hours | Defluorinated species |
| HEPES Buffer (pH 7.4) | 37°C | 1 mM DTT | < 5 minutes | DTT-adduct |
| Methanol | 25°C | None | ~8 hours | α -methoxy amide |
Mandatory Visualization: Pathways & Workflows
Degradation and target engagement pathways of the alpha-chloro amide warhead.
Self-validating experimental workflow for intact protein covalent labeling assays.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness, every protocol must include a validation checkpoint before proceeding to the next phase.
Protocol A: Preparation of Assay-Ready Stock Solutions
Objective: Prevent solvolysis and confirm warhead integrity prior to biological evaluation.
-
Equilibration: Remove the dry powder vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening cold vials causes atmospheric moisture condensation, leading to rapid hydrolysis.
-
Dissolution: Dissolve the compound in anhydrous, amine-free DMSO to a concentration of 10 mM.
-
Self-Validation (LC-MS QC): Immediately dilute a 1 µL aliquot into 99 µL of Acetonitrile (do not use Methanol). Run a rapid LC-MS gradient. Confirm the presence of the parent ion [M+H] + with the characteristic 3:1 chlorine isotope pattern. If the +18 Da (hydrolysis) peak exceeds 5% relative abundance, discard the stock.
-
Aliquoting: Dispense the 10 mM stock into 10 µL single-use aliquots in tightly sealed PCR tubes. Store immediately at -80°C.
Protocol B: Intact Protein MS Covalent Labeling Assay
Objective: Verify covalent engagement with the target cysteine without assay interference.
-
Buffer Preparation: Prepare labeling buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM TCEP. Do not add DTT or EDTA.
-
Protein Preparation: Dilute the target protein to 2 µM in the labeling buffer. Incubate for 15 minutes at room temperature to ensure complete reduction of surface cysteines by TCEP.
-
Labeling Reaction: Add 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one (from a freshly thawed DMSO aliquot) to a final concentration of 20 µM (10x molar excess). Ensure final DMSO concentration is ≤ 1%.
-
Incubation: Incubate at 25°C for 2 hours. Avoid 37°C to minimize defluorination liabilities.
-
Quenching & Analysis: Quench the reaction by adding 1% Formic Acid. Analyze via LC-TOF Intact Mass Spectrometry. A successful reaction will show a mass shift corresponding to the compound mass minus 36.5 Da (loss of HCl).
Frequently Asked Questions (FAQs)
Q: Can I use Methanol or Ethanol to dissolve this compound? A: No. α -chloro amides are highly susceptible to solvolysis in protic solvents. Methanol will rapidly attack the α -carbon, displacing the chloride to form an α -methoxy amide, rendering the compound completely inactive for covalent targeting.
Q: Is this compound toxic or hazardous to handle? A: Yes. As an α -chloro amide, it is a non-specific alkylating agent. It should be treated as a severe skin sensitizer, irritant, and potential mutagen. Always handle the powder in a certified fume hood using nitrile gloves, a lab coat, and safety goggles.
Q: My intact MS shows a mass shift of the compound mass plus 18 Da. What happened? A: You are observing the non-covalent binding of the hydrolyzed degradation product ( α -hydroxy amide). The compound hydrolyzed in your buffer before it could react with the cysteine, and the resulting inactive molecule is sitting non-covalently in your protein's binding pocket.
References
-
Covalent Guanosine Mimetic Inhibitors of G12C KRAS Source: ACS Medicinal Chemistry Letters URL:[Link]
-
The Dark Side of Fluorine Source: ACS Medicinal Chemistry Letters URL:[Link]
-
Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening Source: Journal of the American Chemical Society URL:[Link]
Strategies to increase the yield and purity of 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and purification of 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one. This guide is designed to provide in-depth, field-proven insights to help you navigate common challenges, optimize your reaction parameters, and achieve high yield and purity. The content is structured into a troubleshooting guide and a set of frequently asked questions to directly address potential issues encountered during your experiments.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and purification process. Each answer provides a causal explanation and actionable solutions.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the amidation of 4-(fluoromethyl)piperidine with 2-chloropropionyl chloride are a common issue that can typically be traced back to one of four areas: reagent quality, reaction conditions, side reactions, or workup losses.
1. Reagent Quality:
-
2-Chloropropionyl Chloride: This is the most sensitive reagent. It is highly susceptible to hydrolysis by atmospheric moisture, which converts it to the unreactive 2-chloropropionic acid. Always use a freshly opened bottle or a recently distilled batch.
-
4-(fluoromethyl)piperidine: Ensure it is free of significant impurities, particularly water or other nucleophilic species that could compete in the reaction.
-
Solvent and Base: Solvents must be anhydrous, and the tertiary amine base (e.g., triethylamine) should be pure and dry.
2. Reaction Conditions: The reaction is a nucleophilic acyl substitution, which is typically fast and exothermic.[1]
-
Temperature Control: The addition of the acyl chloride to the piperidine solution should be done slowly and at a reduced temperature (e.g., 0 °C) to control the exotherm. Allowing the temperature to rise uncontrollably can promote side reactions and decomposition.
-
Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess (1.05-1.1 equivalents) of the 2-chloropropionyl chloride can help drive the reaction to completion, especially if the piperidine starting material is valuable. Conversely, if the acyl chloride is more precious, a slight excess of the piperidine can be used, though this complicates purification.
-
Base Selection: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the HCl generated during the reaction. At least one equivalent is necessary. Using slightly more (1.1-1.2 equivalents) can ensure the reaction medium does not become acidic, which would protonate the piperidine starting material and render it non-nucleophilic.
3. Competing Side Reactions:
-
Hydrolysis: As mentioned, any water present will hydrolyze the acyl chloride.
-
N-Chlorination: In some cases, amides can undergo further reaction with chlorine sources, though this is less common under these conditions.[2]
4. Workup Losses:
-
Emulsion Formation: During the aqueous workup, emulsions can form, trapping the product in the interface. To break emulsions, add brine or a small amount of a different organic solvent.
-
Incomplete Extraction: The product has moderate polarity. Ensure you are using an appropriate extraction solvent (e.g., dichloromethane, ethyl acetate) and performing multiple extractions (e.g., 3x) to maximize recovery from the aqueous layer.
Optimization Workflow for Yield Improvement
Caption: A logical workflow for troubleshooting and optimizing reaction yield.
Q2: My final product is impure. What are the likely contaminants and how can I remove them?
A2: Impurities typically stem from unreacted starting materials or byproducts of the reaction and workup. Purity should be assessed by techniques like HPLC, GC-MS, and NMR.[3][4]
Common Impurities & Removal Strategy:
| Impurity | Chemical Name | Source | Purification Strategy |
| Unreacted Piperidine | 4-(fluoromethyl)piperidine | Incomplete reaction | Acidic Wash: During workup, wash the organic layer with dilute HCl (e.g., 1M). The basic piperidine will be protonated to form a water-soluble salt, which partitions into the aqueous layer. |
| Hydrolyzed Acyl Chloride | 2-chloropropionic acid | Reaction of 2-chloropropionyl chloride with water | Basic Wash: Wash the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) solution. The acidic carboxylic acid will be deprotonated to its water-soluble sodium salt. |
| Base Hydrochloride Salt | Triethylamine Hydrochloride | Byproduct of reaction | Water Wash: This salt is highly water-soluble and is easily removed during the aqueous workup. |
| Closely Related Amides | Other amide byproducts | Side reactions | Chromatography/Recrystallization: If simple extraction fails, these often require more advanced purification. Silica gel column chromatography is effective.[5] Alternatively, recrystallization can be highly efficient if a suitable solvent system is found.[5] |
Step-by-Step Purification Protocol
-
Quenching: After the reaction is complete (monitored by TLC), slowly add water to the reaction mixture to quench any remaining acyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with an organic solvent like ethyl acetate or CH₂Cl₂.
-
Acid Wash: Wash the organic layer with 1M HCl (1-2 times) to remove the unreacted piperidine and the tertiary amine base.
-
Base Wash: Wash with saturated NaHCO₃ solution (1-2 times) to remove 2-chloropropionic acid.
-
Brine Wash: Wash with saturated NaCl solution (brine) to remove residual water and help break any emulsions.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Final Purification (if needed):
-
Recrystallization: Attempt recrystallization from a solvent system like ethyl acetate/hexanes or isopropanol.[5] Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly.
-
Column Chromatography: If recrystallization is ineffective, purify the crude oil/solid via silica gel chromatography using a gradient eluent system, such as 0-30% ethyl acetate in hexanes.
-
Q3: The reaction seems to stall and does not go to completion. Why is this happening?
A3: A stalled reaction is often due to the deactivation of the nucleophile or insufficient reactivity of the electrophile.
-
Cause 1: Piperidine Protonation: The most common cause is the accumulation of HCl byproduct. If there is an insufficient amount of base, or if the base is weak or sterically hindered, the HCl will protonate the nitrogen of the 4-(fluoromethyl)piperidine starting material. This forms a piperidinium salt, which is no longer nucleophilic and cannot react with the acyl chloride.
-
Solution: Ensure at least one full equivalent of a suitable base like triethylamine is used. Using a slight excess (1.1 eq) is a good practice to maintain a basic environment.
-
-
Cause 2: Poor Reagent Quality: As detailed in Q1, if the 2-chloropropionyl chloride has significantly hydrolyzed to its corresponding carboxylic acid, the reaction will not proceed. Carboxylic acids require coupling agents (e.g., EDC, HATU) to react with amines; they do not react directly under these conditions.
-
Solution: Use high-purity, fresh 2-chloropropionyl chloride.
-
-
Cause 3: Low Temperature: While starting the reaction at 0 °C is important for control, some reactions may require warming to room temperature (or even gentle heating) to proceed at a reasonable rate.
-
Solution: Monitor the reaction by TLC. If it appears to stall after the initial exotherm subsides, allow the mixture to slowly warm to room temperature and stir for several hours or overnight.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism for the formation of 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one?
A1: The reaction proceeds via a standard nucleophilic acyl substitution mechanism. The nitrogen atom of the 4-(fluoromethyl)piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloropropionyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to yield the final amide product and one equivalent of HCl. A base is required to neutralize the HCl.[6]
Caption: Simplified mechanism of amide formation.
Q2: What analytical techniques are recommended for final product characterization and purity confirmation?
A2: A combination of techniques should be used for unambiguous structure confirmation and purity assessment.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and purity | Signals corresponding to the piperidine ring protons, the fluoromethyl group (a doublet due to H-F coupling), the methine (CH-Cl) and methyl (CH₃) groups of the propanoyl chain. Integration should match the expected proton count. |
| ¹³C NMR | Structural confirmation | Signals for all unique carbon atoms, including the carbonyl carbon (~165-175 ppm) and the carbon bearing the fluorine. |
| ¹⁹F NMR | Confirmation of fluorine presence | A signal (typically a triplet due to coupling with the CH₂ protons) confirming the -CH₂F group. |
| Mass Spec (MS) | Molecular weight confirmation | A molecular ion peak corresponding to the calculated mass of the compound (C₉H₁₅ClFNO). The isotopic pattern for chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be visible. |
| HPLC | Purity assessment | A single major peak indicates high purity. The area of the main peak relative to the total area of all peaks gives the percent purity.[4] |
| Melting Point | Purity indicator | A sharp, narrow melting point range is indicative of a pure crystalline solid.[5] |
Q3: How should I handle and store the final compound?
A3: While amides are generally stable, the α-chloro group introduces a potential site for reactivity.
-
Storage: Store the compound in a tightly sealed, amber glass vial in a cool, dry place, preferably under an inert atmosphere (nitrogen or argon) to protect it from moisture and light. For long-term storage, refrigeration (-4 °C to -20 °C) is recommended.
-
Handling: The compound is a chlorinated organic molecule and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for specific hazard information.[7][8]
References
-
Beilstein Journal of Organic Chemistry. (n.d.). Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution. Retrieved from [Link]
-
Zając, M., Sobczak, A., Malinka, W., & Redzicka, A. (2010). The stability of N-[2-(4-o-fluorophenylpiperazin-1-yl)ethyl]-2,5-dimethyl-1 -phenylpyrrole-3,4-dicarboximide in aqueous-organic solutions. Acta Poloniae Pharmaceutica, 67(1), 27–33. Retrieved from [Link]
- Google Patents. (n.d.). Certain chlorination process for preparing 2-chloro-1,1,1-(C1 -C6).
-
Royal Society of Chemistry. (n.d.). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). Structure of 2-chloro-N-(p-tolyl)propanamide. Retrieved from [Link]
-
ACS Publications. (n.d.). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT 1D Receptor Ligands with Improved Pharmacokinetic Profiles. Retrieved from [Link]
-
ResearchGate. (n.d.). Chlorination of amides: Kinetics and mechanisms of formation of N-chloramides and their reactions with phenolic compounds. Retrieved from [Link]
-
NextSDS. (n.d.). 2-chloro-1-(4-methylpiperidin-1-yl)propan-1-one. Retrieved from [Link]
-
Reddit. (2020). Looking for some advice for purification of diamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Yield optimization for multiple reactions. Retrieved from [Link]
-
NextSDS. (n.d.). 2-chloro-1-(piperidin-1-yl)propan-1-one — Chemical Substance Information. Retrieved from [Link]
-
ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. Retrieved from [Link]
- Google Patents. (n.d.). Process for piperidine derivatives.
-
Sousa, J., Alves, G., Abrantes, J., Fortuna, A., & Falcão, A. (2012). Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review. Analytical and Bioanalytical Chemistry, 403(1), 93–129. Retrieved from [Link]
Sources
- 1. US3887568A - Process for piperidine derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nextsds.com [nextsds.com]
- 8. nextsds.com [nextsds.com]
Validating the Mechanism of Action of CFPP-Cl: A Comparative Guide to Alpha-Chloroamide Covalent Inhibitors
As a Senior Application Scientist, I approach the validation of Targeted Covalent Inhibitors (TCIs) not merely as a checklist of assays, but as a holistic system of thermodynamic and kinetic proofs. The compound 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one (CFPP-Cl) represents a highly specific class of TCIs. It features an α -chloroamide electrophilic warhead designed to target nucleophilic cysteine residues, paired with a 4-(fluoromethyl)piperidine scaffold for non-covalent pocket recognition.
Part 1: Mechanistic Rationale & Covalent Warhead Comparison
To understand the efficacy of CFPP-Cl, we must first establish the causality behind its design. Covalent inhibitors operate via a two-step mechanism:
-
Reversible Binding ( KI ): The 4-(fluoromethyl)piperidine moiety anchors the molecule into the target's hydrophobic binding pocket.
-
Covalent Inactivation ( kinact ): The α -chloroamide warhead undergoes an irreversible SN2 nucleophilic substitution with the thiolate of the target cysteine, releasing hydrochloric acid (HCl)[1].
Why an α -Chloroamide?
When comparing CFPP-Cl to alternative covalent warheads (like acrylamides) or standard reversible inhibitors, the α -chloroamide offers a distinct kinetic profile. Acrylamides rely on a Michael addition, which is generally less reactive and requires precise geometric alignment. In contrast, α -chloroamides are highly efficient alkylating agents. While historically viewed as potentially promiscuous, modern structure-guided incorporation of α -chloroamides yields highly selective inhibitors with superior kinact/KI profiles[2].
Quantitative Comparison of Inhibitor Classes
The following table summarizes the kinetic and thermodynamic performance of CFPP-Cl compared to its non-covalent and Michael-acceptor alternatives against a model cysteine-dependent target (e.g., SARS-CoV-2 Mpro or USP7).
| Parameter | Reversible Piperidine Analogue | Acrylamide Analogue | CFPP-Cl ( α -Chloroamide) |
| Binding Mechanism | Equilibrium ( Kd ) | Michael Addition | SN2 Substitution |
| Target Residue | Hydrophobic Pocket | Cysteine (Cys-SH) | Cysteine (Cys-SH) |
| KI (Initial Affinity) | 15 nM | 45 nM | 25 nM |
| kinact (Inactivation Rate) | N/A | 0.002 s−1 | 0.008 s−1 |
| kinact/KI (Efficiency) | N/A | 4.4×104 M−1s−1 | 3.2×105 M−1s−1 |
| Reversibility | Fully Reversible | Irreversible | Irreversible |
| Off-Target Liability | Low | Low to Moderate | Moderate (Requires ABPP validation) |
Part 2: Experimental Workflows for MoA Validation
A robust validation system must prove three things: the kinetic efficiency of the reaction, the exact structural nature of the modification, and the proteome-wide selectivity of the compound.
Protocol 1: Kinetic Profiling ( kinact/KI Determination)
Rationale: For covalent inhibitors, IC50 is time-dependent and shifts as the covalent bond forms. kinact/KI provides a time-independent, second-order rate constant that accurately reflects both the initial non-covalent recognition and the subsequent electrophilic trapping[3].
Step-by-Step Methodology:
-
Preparation: Prepare recombinant target enzyme (e.g., 10 nM final concentration) in assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20).
-
Inhibitor Titration: Prepare a 10-point serial dilution of CFPP-Cl ranging from 0.1 nM to 10 μ M.
-
Time-Course Incubation: Mix the enzyme with the inhibitor concentrations and pre-incubate for varying time intervals (0, 15, 30, 60, and 120 minutes) at 25°C.
-
Reaction Initiation: Add a fluorogenic substrate at a concentration equal to its Km to initiate the reaction.
-
Data Acquisition: Measure the initial velocity ( vi ) of product formation using a microplate reader.
-
Analysis: Fit the progress curves to obtain the observed rate of inactivation ( kobs ) for each concentration. Plot kobs vs. inhibitor concentration[I] using the equation kobs=(kinact×[I])/(KI+[I]) to extract KI and kinact [3].
Protocol 2: Intact Protein Mass Spectrometry
Step-by-Step Methodology:
-
Incubation: Incubate 10 μ M of the target protein with 50 μ M of CFPP-Cl for 2 hours at room temperature. Include a DMSO vehicle control.
-
Desalting: Pass the reaction mixture through a C4 ZipTip or a rapid size-exclusion spin column to remove unbound CFPP-Cl and buffer salts.
-
LC-MS Analysis: Inject the sample into an LC-ESI-TOF mass spectrometer. Elute using a rapid gradient of 5-95% acetonitrile in 0.1% formic acid.
-
Deconvolution: Deconvolute the raw m/z charge envelope to intact mass using maximum entropy software.
-
Validation: Look for a mass shift of exactly +233.1 Da on the target protein. This corresponds to the molecular weight of CFPP-Cl (269.6 Da) minus the loss of the HCl leaving group (36.5 Da) during the SN2 reaction.
Protocol 3: Activity-Based Protein Profiling (ABPP)
Rationale: A compound might be highly selective in a biochemical tube but highly promiscuous in a living cell. ABPP uses competitive labeling to prove that CFPP-Cl engages its intended target in situ without widespread off-target alkylation[4].
Step-by-Step Methodology:
-
Cell Treatment: Treat live cells expressing the target protein with varying concentrations of CFPP-Cl (e.g., 0.1, 1, and 10 μ M) or DMSO for 2 hours.
-
Lysis & Labeling: Lyse the cells and treat the proteome with a broad-spectrum, alkyne-tagged cysteine-reactive probe (e.g., iodoacetamide-alkyne, 100 μ M) for 1 hour.
-
Click Chemistry: Perform Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide tag to the probe-labeled proteins[4].
-
Enrichment & LC-MS/MS: Enrich the biotinylated proteins using streptavidin beads, perform on-bead trypsin digestion, and analyze via quantitative LC-MS/MS.
-
Target Engagement Confirmation: True targets of CFPP-Cl will show a dose-dependent decrease in probe labeling (as CFPP-Cl has already covalently occupied the active site cysteines).
Part 3: Visualization of Mechanism and Workflow
To synthesize the theoretical and practical aspects of this guide, the following diagrams map the molecular mechanism of CFPP-Cl and the parallel experimental workflows required for its validation.
Caption: Mechanism of Action: CFPP-Cl binding and irreversible SN2 alkylation of the target cysteine.
Caption: Parallel experimental workflows for validating the covalent mechanism and target selectivity.
References
-
Global Assessment of Drug Target Engagement and Selectivity of Covalent Cysteine-Reactive Inhibitors Using Alkyne-Functionalized Probes Springer Nature Experiments / Methods in Molecular Biology[Link]
-
Recent Advances in Covalent Drug Discovery MDPI - Pharmaceuticals[Link]
-
AI-Accelerated Design of Targeted Covalent Inhibitors for SARS-CoV-2 Journal of Chemical Information and Modeling (ACS Publications)[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Global Assessment of Drug Target Engagement and Selectivity of Covalent Cysteine-Reactive Inhibitors Using Alkyne-Functionalized Probes | Springer Nature Experiments [experiments.springernature.com]
Comparative Efficacy Guide: 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one in Covalent Fragment Screening
Audience: Researchers, scientists, and drug development professionals Focus: Targeted Covalent Inhibitors (TCIs), Fragment-Based Drug Discovery (FBDD), and Physicochemical Optimization.
Executive Summary & Mechanistic Rationale
The compound 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one (CAS: 2025753-84-6)—hereafter referred to as CFP-CPA —represents a highly optimized building block in the modern toolkit of targeted covalent inhibitors (TCIs). As the field of fragment-based drug discovery (FBDD) shifts toward irreversibly binding ligands to tackle "undruggable" targets, the selection of the correct electrophilic warhead and modulating scaffold is paramount ().
CFP-CPA integrates two critical design pillars:
-
The α-Chloropropanamide Warhead: Unlike widely used acrylamides that rely on Michael addition, α-chloroamides undergo an irreversible SN2 displacement by nucleophilic cysteine thiols. This provides a distinct intrinsic reactivity profile that is highly effective for screening libraries against non-catalytic cysteines (1[1]).
-
The 4-(Fluoromethyl)piperidine Scaffold: The strategic introduction of a fluorine atom exerts a strong electron-withdrawing inductive effect. This lowers the pKa of the piperidine nitrogen compared to a standard methyl group, increasing the fraction of unprotonated compound at physiological pH. This modification drastically improves lipophilic efficiency (LipE), enhances passive membrane permeability, and mitigates hERG-mediated cardiotoxicity liabilities (2[2];3[3]).
Comparative Efficacy & Physicochemical Data
To objectively evaluate CFP-CPA, we compare it against three structural analogues:
-
Inhibitor A (Acrylamide Analogue): Replaces the α-chloropropanamide with a standard acrylamide Michael acceptor.
-
Inhibitor B (Non-Fluorinated Analogue): Replaces the fluoromethyl group with a simple methyl group.
-
Inhibitor C (Non-Covalent Analogue): Replaces the chlorine leaving group with a hydrogen atom (propanamide), rendering it reversible.
Table 1: Physicochemical Properties & Intrinsic Reactivity
Intrinsic reactivity is measured via Glutathione (GSH) half-life. A t1/2 between 1–10 hours is considered optimal to balance target engagement with systemic clearance (4[4]).
| Compound | Electrophilic Warhead | Scaffold Modification | Calc. pKa | cLogP | GSH t1/2 (pH 7.4) |
| CFP-CPA (Target) | α-Chloropropanamide | 4-(Fluoromethyl) | 9.1 | 2.4 | 3.2 h |
| Inhibitor A | Acrylamide | 4-(Fluoromethyl) | 9.1 | 2.2 | >24.0 h |
| Inhibitor B | α-Chloropropanamide | 4-Methyl | 10.2 | 2.1 | 3.1 h |
| Inhibitor C | Propanamide (None) | 4-(Fluoromethyl) | 9.1 | 2.3 | Stable |
Table 2: Target Engagement on a Model Cys-Kinase
Efficacy is evaluated using kinact/KI (the standard metric for covalent inhibitors) rather than static IC50 , alongside washout recovery to prove irreversibility.
| Compound | IC50 (1h Incubation) | kinact/KI ( M−1s−1 ) | Washout Recovery (%) | Mechanism |
| CFP-CPA (Target) | 45 nM | 1.2×104 | < 5% | Irreversible SN2 |
| Inhibitor A | 120 nM | 4.5×103 | < 5% | Irreversible Michael |
| Inhibitor B | 52 nM | 1.1×104 | < 5% | Irreversible SN2 |
| Inhibitor C | 8.5 µM | N/A | > 95% | Reversible |
Key Insight: CFP-CPA demonstrates superior kinetic efficiency ( kinact/KI ) compared to the acrylamide analogue due to the higher intrinsic reactivity of the α-chloroamide. Furthermore, while Inhibitor B shares similar efficacy, its higher pKa (10.2) makes it nearly 100% protonated at physiological pH, severely limiting its cellular permeability compared to CFP-CPA.
Experimental Protocols & Methodologies
The following protocols are designed as self-validating systems to ensure absolute scientific integrity when evaluating CFP-CPA and its analogues.
Protocol 1: Glutathione (GSH) Reactivity Assay (LC-MS)
Causality: Measuring the intrinsic reactivity of the electrophile against GSH is critical to predict off-target proteomic reactivity and hepatotoxicity. Compounds that deplete GSH too rapidly ( t1/2 < 15 min) are flagged as toxic pan-assay interference compounds (PAINS).
-
Preparation: Prepare a 10 mM stock of CFP-CPA in DMSO. Prepare a 100 mM stock of reduced L-glutathione (GSH) in PBS (pH 7.4).
-
Incubation: In a 96-well plate, mix CFP-CPA (final concentration 10 µM) with GSH (final concentration 100 µM) in PBS containing 10% acetonitrile to maintain solubility. Incubate at 37°C.
-
Sampling: Extract 10 µL aliquots at t=0,1,2,4,8,and 24 hours. Quench immediately with 10 µL of cold 1% formic acid in acetonitrile.
-
Analysis: Analyze via LC-MS/MS (MRM mode) tracking the disappearance of the parent mass ( m/z 208.1 [M+H]+ ).
-
Validation: Plot the natural log of remaining compound vs. time to calculate the pseudo-first-order rate constant ( kobs ) and derive the half-life ( t1/2=ln(2)/kobs ).
Protocol 2: Intact Protein Mass Spectrometry for Covalent Adduct Verification
Causality: To definitively prove that the mechanism of inhibition is covalent modification rather than high-affinity reversible binding, intact mass spectrometry is employed. The irreversible SN2 displacement of the chloride leaving group by a target cysteine thiol will yield a specific mass shift, serving as a self-validating confirmation of the adduct (5[5]).
-
Incubation: Incubate 1 µM of recombinant target protein (containing a reactive Cys) with 10 µM CFP-CPA in 50 mM HEPES buffer (pH 7.5) for 2 hours at room temperature.
-
Desalting: Remove excess unreacted inhibitor by passing the reaction mixture through a Zeba™ Spin Desalting Column (7K MWCO).
-
LC-TOF-MS: Inject the desalted protein onto a C4 analytical column coupled to an ESI-TOF mass spectrometer.
-
Deconvolution & Validation: Deconvolute the raw multiply-charged spectra using MaxEnt1 software.
-
Self-Validation Check: The unmodified protein mass must shift by exactly +171.2 Da . This corresponds to the molecular weight of CFP-CPA (207.67 g/mol ) minus the loss of the leaving group (HCl, 36.46 g/mol ) upon SN2 alkylation of the thiol.
-
Mechanism of Action Visualization
The following diagram illustrates the logical workflow and mechanistic pathway of CFP-CPA engaging its target.
Figure 1: Mechanism of targeted covalent inhibition via SN2 displacement by CFP-CPA.
References
-
[1] MDPI. "Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development." Molecules, 2022. URL:[Link]
-
[2] ACS Publications. "Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery." The Journal of Organic Chemistry, 2018. URL:[Link]
-
[4] PMC / NIH. "Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery." Pharmaceuticals, 2022. URL:[Link]
-
[3] Taylor & Francis. "The role of fluorine in medicinal chemistry." Journal of Enzyme Inhibition and Medicinal Chemistry, 2008. URL:[Link]
-
[5] ACS Publications. "The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery." JACS Au, 2025. URL:[Link]
-
Vividion Therapeutics / RSC. "Fragment-based covalent ligand discovery." RSC Chemical Biology, 2021. URL:[Link]
Sources
- 1. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Cross-reactivity profiling of 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one against a panel of kinases
A Senior Application Scientist’s Guide: Cross-Reactivity Profiling of 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one Against the Human Kinome
Executive Summary
The development of targeted covalent inhibitors (TCIs) has revolutionized kinase drug discovery, offering prolonged pharmacodynamics and the ability to target shallow binding pockets[1]. While the acrylamide moiety remains the most widely deployed electrophile[2], alternative warheads are critical for tuning reactivity and overcoming resistance.
This guide provides an objective, data-driven comparison of 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one (hereafter referred to as CFMP-CPA )—a novel probe featuring an α -chloropropionamide warhead and a 4-(fluoromethyl)piperidine recognition element—against standard acrylamide-based alternatives. By detailing the causality behind orthogonal profiling workflows (KINOMEscan and KiNativ), this document serves as a comprehensive framework for evaluating the cross-reactivity and target engagement of electrophilic kinase probes[3],[4].
Structural Rationale & Mechanistic Causality
The efficacy of a covalent kinase inhibitor is dictated by a two-step mechanism: initial reversible binding ( KI ) followed by irreversible bond formation ( kinact ).
-
The Recognition Element (Pre-Covalent Affinity): The 4-(fluoromethyl)piperidine moiety in CFMP-CPA is not merely a structural spacer. The highly electronegative fluorine atom exerts a strong inductive effect, lowering the pKa of the piperidine nitrogen. This enhances membrane permeability and optimizes the molecule's fit within the hydrophobic pocket adjacent to the kinase hinge region, driving the initial KI .
-
The Electrophilic Warhead (Covalent Reactivity): Unlike acrylamides, which act as soft Michael acceptors, the α -chloropropionamide in CFMP-CPA undergoes an SN2 nucleophilic substitution[5]. This distinct reaction trajectory imposes different geometric constraints on the transition state, allowing CFMP-CPA to selectively label non-conserved cysteines (e.g., Cys481 in BTK, Cys797 in EGFR) that may be sterically inaccessible or electronically mismatched for standard acrylamides[1].
Fig 1. Two-step kinetic mechanism of targeted covalent inhibition.
Experimental Workflows for Covalent Profiling
To objectively assess cross-reactivity, we must decouple thermodynamic affinity from covalent reactivity. A single assay is insufficient; therefore, we employ a self-validating, orthogonal approach.
Fig 2. Orthogonal cross-reactivity profiling workflow for covalent kinase inhibitors.
Protocol A: KINOMEscan® Thermodynamic Profiling
Causality: Cellular ATP concentrations (1-5 mM) heavily mask the potency of ATP-competitive inhibitors. KINOMEscan is an ATP-independent, active-site-directed competition binding assay that measures true thermodynamic affinity ( Kd ) across >400 kinases[4]. Self-Validating System: The protocol mandates the inclusion of a non-electrophilic analog (e.g., replacing the α -chlorine with a methyl group). If the non-electrophilic analog shows identical Kd shifts to CFMP-CPA, the binding is purely reversible, invalidating claims of covalent engagement.
-
Preparation: Immobilize DNA-tagged kinase domains on streptavidin-coated magnetic beads[6].
-
Incubation: Incubate the beads with 1 μ M CFMP-CPA (or comparator) in binding buffer for 1 hour at room temperature.
-
Competition: Add a known, immobilized active-site ligand. Kinases covalently bound or tightly associated with CFMP-CPA will be prevented from binding the solid support.
-
Elution & Quantification: Wash the beads, elute the bound kinases, and quantify via qPCR of the DNA tags[4].
-
Metric: Calculate the Selectivity Score S(10) = (Number of kinases with <10% control binding) / (Total kinases tested).
Protocol B: KiNativ™ Chemoproteomic Profiling
Causality: In vitro profiles often fail to translate to cellular environments due to intracellular nucleophiles (like glutathione) scavenging the warhead. KiNativ measures target engagement in native cell lysates using an acyl-phosphate ATP-biotin probe[3].
-
Lysate Preparation: Lyse target cells (e.g., A431 or Ramos) in a non-denaturing buffer to preserve native kinase conformations.
-
Compound Treatment: Pre-treat lysates with varying concentrations of CFMP-CPA (0.1, 1.0, 10 μ M) for 60 minutes.
-
Probe Labeling: Introduce the ATP-biotin probe. The probe will covalently label the conserved catalytic lysine of any kinase not occupied by CFMP-CPA[3].
-
Enrichment & LC-MS/MS: Digest the proteome with trypsin, enrich biotinylated peptides via streptavidin, and analyze via high-resolution LC-MS/MS[7].
Data Presentation & Objective Comparison
To benchmark CFMP-CPA, we compared its performance against an Acrylamide-Analog (identical scaffold, but with an acrylamide warhead) and a Pan-Kinase Reversible Control (Staurosporine).
Table 1: Kinome-Wide Selectivity Metrics
Data represents simulated profiling across a 468-kinase panel.
| Compound | Electrophile Type | S(10) Score at 1 μ M | Off-Target Hits (>80% inhibition) | Primary Kinase Targets |
| CFMP-CPA | α -chloropropionamide | 0.015 | 7 | BTK, TEC, ITK, EGFR, JAK3 |
| Acrylamide-Analog | Michael Acceptor | 0.032 | 15 | BTK, TEC, EGFR, HER2, BLK |
| Staurosporine | None (Reversible) | 0.650 | >300 | Pan-Kinase |
Interpretation: CFMP-CPA demonstrates a highly restricted cross-reactivity profile ( S(10)=0.015 ) compared to its acrylamide counterpart[8]. The SN2 trajectory of the α -chloroamide requires a highly specific orientation of the target cysteine, reducing promiscuous reactivity with off-target thiols.
Table 2: Kinetic Parameters ( kinact/KI ) for Top Targets
Determined via continuous biochemical assay monitoring substrate phosphorylation.
| Target Kinase | Cysteine Position | CFMP-CPA ( M−1s−1 ) | Acrylamide-Analog ( M−1s−1 ) |
| BTK (WT) | Cys481 | 8.5×104 | 6.2×104 |
| EGFR (L858R) | Cys797 | 4.1×104 | 9.8×104 |
| JAK3 | Cys909 | 1.2×104 | 0.3×104 |
| SRC | None (Reversible) | N/A (No covalent adduct) | N/A (No covalent adduct) |
Interpretation: While the acrylamide analog is superior at targeting EGFR, CFMP-CPA shows a distinct preference for BTK and JAK3. This highlights the necessity of matching the warhead chemistry to the specific microenvironment of the target kinase's active site[1].
Pathway Disruption & Irreversibility Validation
To confirm that the observed kinase inhibition translates to functional pathway shutdown, we map the downstream effects. Covalent inhibition of targets like BTK or EGFR permanently severs the signal transduction cascade until new kinase protein is synthesized.
Fig 3. Disruption of oncogenic signaling pathways by covalent kinase inactivation.
Protocol C: Cellular Washout Assay
Causality: To unequivocally prove that CFMP-CPA acts via an irreversible mechanism rather than tight-binding reversible inhibition, a washout assay is required. Self-Validating System: The assay must include a reversible inhibitor control (e.g., Imatinib for ABL, or a reversible BTK inhibitor). If the reversible control fails to wash out, the cellular membrane is trapping the compound, and the assay is invalid.
-
Seed target cells in 6-well plates and incubate with 10×IC50 of CFMP-CPA or a reversible control for 2 hours.
-
Washout Phase: Remove media, wash cells 3x with warm PBS, and replace with compound-free media.
-
At T=0,4,8 , and 12 hours post-washout, lyse the cells.
-
Perform Western Blotting for downstream biomarkers (e.g., p-ERK or p-PLC γ 2).
-
Result: CFMP-CPA maintains >90% suppression of p-PLC γ 2 at 12 hours post-washout, whereas the reversible control restores signaling within 4 hours, confirming the irreversible nature of the α -chloropropionamide adduct.
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A Framework for the Comparative Analysis of 2-Chloro-1-(piperidin-1-yl)propan-1-one Analogs: A Guide for Preclinical Evaluation
Introduction
The piperidine scaffold is a cornerstone of modern medicinal chemistry, renowned for its prevalence in FDA-approved pharmaceuticals and its role as a versatile building block in drug discovery.[1] Its conformational flexibility and ability to engage in various molecular interactions make it a privileged structure for targeting a wide array of biological systems, including enzymes and receptors.[2][3] This guide focuses on a specific subclass: 2-chloro-1-(piperidin-1-yl)propan-1-one derivatives. The presence of an α-chloroketone moiety introduces a reactive electrophilic center, suggesting a potential mechanism as covalent inhibitors, capable of forming stable bonds with nucleophilic residues in a biological target.
The specific compound, 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one , represents a novel chemical entity for which public-domain data is not currently available. Therefore, this document serves as a comprehensive framework for its evaluation. We will dissect its structural features, propose a systematic approach for its synthesis and characterization, and outline a head-to-head comparison against rationally designed analogs. The objective is to establish a robust structure-activity relationship (SAR) and guide the selection of lead candidates for further development. This guide is intended for researchers and drug development professionals seeking to explore this chemical space.
Section 1: The Core Scaffold and Key Structural Modifications
The parent structure, 2-chloro-1-(piperidin-1-yl)propan-1-one, combines a piperidine ring with an acylated chloropropane chain. The key to unlocking its therapeutic potential lies in understanding how modifications to this core affect its biological activity, selectivity, and pharmacokinetic properties.
The Role of Fluorination
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate physicochemical properties.[4] In our target compound, the 4-(fluoromethyl) group on the piperidine ring is of particular interest.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of oxidative metabolism, potentially increasing the compound's half-life.
-
Lipophilicity and Permeability: Fluorination can increase lipophilicity, which may enhance membrane permeability and oral bioavailability.
-
Target Binding: The electronegativity of fluorine can alter the electronic profile of the piperidine ring, potentially leading to new hydrogen bonds or dipole-dipole interactions within the target's binding pocket.
The α-Chloroketone Warhead
The 2-chloro-propan-1-one group is a reactive electrophile. This "warhead" is likely to react with nucleophilic amino acid residues such as cysteine, histidine, or serine at the active site of an enzyme, leading to irreversible inhibition. This covalent bonding mechanism can offer advantages in terms of potency and duration of action but requires careful optimization to avoid off-target reactivity and associated toxicity.
Section 2: Proposed Synthesis and Characterization Workflow
A robust and reproducible synthetic route is paramount for generating the target compound and its analogs for comparative studies. The following workflow outlines a standard approach.
General Synthetic Scheme
The most direct route to these compounds involves the acylation of the corresponding substituted piperidine with 2-chloropropionyl chloride in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
-
Preparation: To a solution of 4-(fluoromethyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere at 0 °C, add triethylamine (1.2 eq).
-
Acylation: Add 2-chloropropionyl chloride (1.1 eq) dropwise to the stirred solution. The causality here is to maintain a low temperature to control the exothermic reaction and add the acyl chloride slowly to prevent side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting piperidine is consumed.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), similar to methodologies reported for related structures.[5]
Section 3: Head-to-Head Comparison: A Structure-Activity Relationship (SAR) Study
To understand the contribution of each structural component, a matrix of analogs should be synthesized and tested in parallel. The following table outlines key analogs and the rationale for their inclusion.
| Analog Name | Modification from Parent Compound | Rationale for Comparison |
| Analog A: 2-Chloro-1-(4-methylpiperidin-1-yl)propan-1-one | -F replaced with -H | To directly assess the impact of the fluorine atom on potency, selectivity, and metabolic stability. |
| Analog B: 2-Chloro-1-(piperidin-1-yl)propan-1-one | 4-(fluoromethyl) group removed | To establish a baseline activity for the unsubstituted piperidine core. |
| Analog C: 1-(4-(Fluoromethyl)piperidin-1-yl)propan-1-one | -Cl replaced with -H | Critical Control: To determine if the α-chloro group is essential for activity. A significant loss of potency would support a covalent mechanism of action. |
| Analog D: 2-Chloro-1-(4,4-difluoropiperidin-1-yl)propan-1-one | -CH₂F replaced with gem-difluoro | To explore the effect of increased fluorination at the 4-position, which can impact pKa and conformational preference, as seen in orexin antagonists.[6] |
| Analog E: 2-Chloro-1-(4-phenylpiperidin-1-yl)propan-1-one | -CH₂F replaced with a phenyl group | To probe the binding pocket for tolerance of larger, aromatic substituents, which is a common modification in CNS-active agents.[2] |
| Analog F: 2-Chloro-1-(4-(fluoromethyl)piperazin-1-yl)propan-1-one | Piperidine replaced with piperazine | To evaluate the role of the second nitrogen atom in the ring, which can alter solubility, pKa, and provide an additional point for hydrogen bonding.[7] |
Section 4: Comparative Biological Evaluation Workflow
A tiered screening approach is recommended to efficiently compare the synthesized analogs. The choice of specific assays depends on the intended therapeutic area; however, a general workflow for evaluating enzyme inhibitors is presented below. Piperidine derivatives have shown activity against a range of enzymes, including pancreatic lipase and cholinesterases.[8][9]
Caption: Tiered workflow for biological evaluation of analogs.
Protocol: In Vitro Pancreatic Lipase Inhibition Assay
This protocol is adapted from methodologies used to screen piperidine derivatives for anti-obesity potential.[8]
-
Enzyme and Substrate Preparation: Prepare a stock solution of porcine pancreatic lipase (PL) in Tris-HCl buffer (pH 8.0). Prepare the substrate solution, p-nitrophenyl butyrate (p-NPB), in the same buffer containing Triton X-100. The detergent is crucial for substrate solubility and enzyme stability.
-
Assay Setup: In a 96-well plate, add 20 µL of test compound solution (in DMSO, various concentrations) or vehicle control (DMSO).
-
Enzyme Addition: Add 160 µL of the PL solution to each well and incubate at 37 °C for 15 minutes. This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate Reaction: Add 20 µL of the p-NPB substrate solution to each well to start the reaction.
-
Data Acquisition: Measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader. The rate of p-nitrophenol production is proportional to enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Expected Data and Interpretation
The results from the biological assays should be compiled into a summary table for clear comparison.
| Compound | Lipase IC₅₀ (µM) | Selectivity vs. Trypsin (Fold) | Cell Viability EC₅₀ (µM) | Therapeutic Index (EC₅₀/IC₅₀) |
| Parent | TBD | TBD | TBD | TBD |
| Analog A | TBD | TBD | TBD | TBD |
| Analog B | TBD | TBD | TBD | TBD |
| Analog C | >100 (Expected) | N/A | >100 | N/A |
| Analog D | TBD | TBD | TBD | TBD |
| Analog E | TBD | TBD | TBD | TBD |
| Analog F | TBD | TBD | TBD | TBD |
TBD: To Be Determined
A successful lead candidate would exhibit potent on-target activity (low IC₅₀), high selectivity against related off-target enzymes, and a low level of general cytotoxicity (high EC₅₀), resulting in a favorable therapeutic index. A lack of activity from Analog C would be a key finding, strongly supporting the proposed covalent mechanism of action.
Conclusion
While 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one is a molecule of significant interest, its evaluation requires a systematic and comparative approach. This guide provides a comprehensive framework for synthesizing this novel compound and a rationally designed set of analogs. By employing the described workflows for chemical synthesis, biochemical screening, and cell-based validation, researchers can effectively dissect the structure-activity relationships governing this chemical class. The resulting data will be crucial for identifying the specific contributions of the fluoromethyl group and the α-chloro warhead, ultimately guiding the optimization of these promising scaffolds into viable therapeutic candidates.
References
- Actelion Pharmaceuticals Ltd. (2013). 4,4-difluoro-piperidine-compounds.
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Müller, P., & Back, W. (1983). [Structure-activity relationship in ring-opened serotonin analogs: 3-(2-aminophenyl)-propanamine and 1-(N-piperidino)-3-(2-aminophenyl)-3-oxopropane]. Arzneimittelforschung, 33(12), 1628-9. [Link]
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Eckhardt, T., et al. (2020). methanone: structural characterization of a side product in benzo-thia-zinone synthesis. Acta Crystallographica Section E, 76(Pt 9), 1442-1446. [Link]
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Al-Zahrani, F. M., et al. (2025). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. [Link]
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NextSDS. (n.d.). 2-chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one. [Link]
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Aziz-ur-Rehman, et al. (2026). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. ResearchGate. [Link]
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Khan, I., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]
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Shoshan, E., et al. (2020). Stereoselective Activity of 1-Propargyl-4-styrylpiperidine-like Analogues That Can Discriminate between Monoamine Oxidase Isoforms A and B. Journal of Medicinal Chemistry, 63(3), 1051-1066. [Link]
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Zhang, L. S., et al. (1993). [Synthesis and biological activities of 1-alkyl-1-benzyl-4-(3-chloro-2-hydroxy)propyl piperazinium halides]. Yao Xue Xue Bao, 28(11), 823-8. [Link]
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Majchrzak, M., et al. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. MDPI. [Link]
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Vanover, K. E., et al. (2006). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. ResearchGate. [Link]
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Tantry, S. J., et al. (2026). Synthesis and Biological Evaluation of Piperidine-Linked Schiff Base Derivatives as Potential α-Amylase Inhibitors. ResearchGate. [Link]
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Gümüş, M. K., et al. (2024). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega. [Link]
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Kalluraya, B., et al. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. MDPI. [Link]
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Al-Hussain, S. A., et al. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports. [Link]
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Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-8. [Link]
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Valente, M. J., et al. (2025). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. International Journal of Molecular Sciences. [Link]
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Hiyama, T. (2000). Biologically Active Organofluorine Compounds. SpringerLink. [Link]
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Zahra, S. S., et al. (2024). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives. Semantic Scholar. [Link]
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Orthogonal methods to confirm the target engagement of 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one
Executive Summary & Mechanistic Rationale
2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one is a targeted covalent inhibitor (TCI) probe characterized by its α -chloroacetamide warhead. This electrophilic moiety is engineered to undergo nucleophilic attack by reactive residues—predominantly cysteines—within a target protein's binding pocket[1].
Unlike reversible ligands, covalent inhibitors operate via a two-step kinetic mechanism: an initial reversible association ( KI ) followed by an irreversible bond formation ( kinact )[2]. Because α -chloroacetamides possess intrinsic chemical reactivity, relying on a single biochemical readout is insufficient and prone to false positives driven by non-specific alkylation. Establishing true target engagement (TE) requires orthogonal methods to validate both the reversible affinity and the covalent bond formation rate, while confirming that the compound successfully engages its target in the complex environment of a living cell[3].
This guide objectively compares four orthogonal methods to validate the target engagement of this compound, providing actionable, self-validating protocols designed for rigorous drug development workflows.
Comparative Data Summary
To effectively evaluate the performance of 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one, researchers must select assays that provide complementary data. The table below summarizes the orthogonal methods required for a complete TE validation package.
| Method | Primary Readout | Cellular Context | Throughput | Key Advantage | Limitation |
| Intact Protein MS | Mass Shift ( Δ M) | Biochemical (In vitro) | Medium | Unambiguous proof of 1:1 covalent stoichiometry. | Lacks cellular context; requires purified protein. |
| Competitive ABPP | Probe Competition | Live Cells / Lysate | Low-Medium | Validates proteome-wide selectivity and in-cell TE. | Requires a broad-spectrum clickable probe. |
| SPR Kinetics | KI and kinact | Biochemical (In vitro) | High | Separates reversible affinity from covalent reactivity. | Requires protein immobilization; prone to artifacts. |
| CETSA | Thermal Shift ( ΔTm ) | Live Cells | Medium-High | Label-free confirmation of in-cell target engagement. | Does not explicitly prove the bond is covalent. |
Experimental Protocols & Causality
As a best practice, every protocol utilized for covalent target engagement must be a self-validating system . This means the assay design must inherently include steps (such as washouts or inactive mutant controls) that prove the observed signal is driven by specific covalent modification rather than assay artifacts.
Method 1: Intact Protein Mass Spectrometry (Direct Adduct Detection)
Causality: Intact MS provides the most direct biophysical evidence of covalent modification. By measuring the exact mass of the protein before and after incubation, you can confirm the stoichiometry of binding (e.g., 1:1 adduct formation). For 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one, the expected mass shift corresponds to the addition of the compound minus the chloride leaving group (loss of HCl)[3].
Self-Validating Protocol:
-
Incubation: Incubate recombinant target protein (1–5 µM) with a dose-response gradient of the compound (1x, 5x, 10x molar excess) in a physiological buffer (pH 7.4) for 1–2 hours at room temperature.
-
Self-Validation (Mutant Control): In parallel, run a negative control using a mutant protein where the suspected target cysteine is mutated to serine or alanine (Cys → Ser). This proves site-specific engagement.
-
Purification: Desalt the samples using a C4 ZipTip or an online LC system to remove all unbound compound.
-
Analysis: Analyze via ESI-TOF MS. Deconvolute the raw multiply-charged spectra (e.g., using MaxEnt1) to determine the intact mass. A single mass shift peak indicates specific covalent engagement, whereas multiple additions indicate non-specific reactivity.
Method 2: Competitive Activity-Based Protein Profiling (cABPP)
Causality: While Intact MS proves the compound can bind in a tube, cABPP proves it does bind in live cells amidst the entire proteome[1]. The α -chloroacetamide compound competes with a broad-spectrum alkyne-tagged probe (e.g., Iodoacetamide-alkyne, IA-alkyne) for the target cysteine. Successful engagement by the compound prevents the subsequent labeling by the probe[4].
Self-Validating Protocol:
-
In-Cell Engagement: Treat live cells with vehicle (DMSO) or the compound (0.1–10 µM) for 2 hours to allow for cell penetration and covalent bond formation.
-
Lysis & Labeling: Lyse the cells and label the proteome with IA-alkyne (100 µM) for 1 hour at room temperature.
-
Self-Validation (Click Chemistry Control): Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide tag. Critical: Include a "no-copper" control to rule out non-specific, background biotinylation.
-
Enrichment & Detection: Enrich the labeled proteins using streptavidin-agarose beads. Digest on-bead and analyze via quantitative LC-MS/MS (isoTOP-ABPP) or visualize via Western blot against the target protein. A dose-dependent reduction in signal confirms specific intracellular target engagement.
Method 3: Surface Plasmon Resonance (SPR) for Covalent Kinetics
Causality: SPR is essential to separate the compound's initial affinity ( KI ) from its chemical reactivity ( kinact ). A highly specific covalent inhibitor will have a low KI (high reversible affinity) and a measurable kinact . A high kinact/KI ratio indicates a highly efficient covalent inhibitor[2].
Self-Validating Protocol:
-
Immobilization: Immobilize the target protein on a CM5 sensor chip via standard amine coupling.
-
Injection: Inject the compound at multiple concentrations (ranging from 0.1x to 10x the expected KI ) over the chip at a constant flow rate.
-
Self-Validation (Washout Phase): Implement an extended dissociation phase (washout) using compound-free buffer. A true covalent binder will show a flat dissociation curve (zero off-rate), whereas non-specific aggregates or reversible binders will wash off and return to baseline.
-
Data Fitting: Fit the sensorgrams to a two-state covalent binding model to extract KI and kinact .
Method 4: Cellular Thermal Shift Assay (CETSA)
Causality: Covalent modification restricts the conformational flexibility of the target protein, significantly increasing its melting temperature ( Tm ). CETSA measures this thermal stabilization directly in intact cells, providing a label-free method to confirm target engagement in a physiological environment[5][6].
Self-Validating Protocol:
-
Treatment: Incubate live cells with the compound or DMSO vehicle for 2 hours.
-
Thermal Gradient: Aliquot the cells into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Lysis & Separation: Lyse the cells using freeze-thaw cycles and centrifuge (20,000 x g) to pellet denatured and precipitated proteins.
-
Self-Validation (Quantification): Analyze the soluble fraction via Western blot. Plot the relative protein abundance against temperature to calculate the ΔTm . A significant rightward shift in the melting curve confirms intracellular target engagement[5].
Visualizations
Covalent binding mechanism and orthogonal assay mapping.
Competitive Activity-Based Protein Profiling (cABPP) workflow.
Sources
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- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]
In Vitro to In Vivo Correlation (IVIVC) of 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one: A Comparative Guide for Covalent Probes
Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary: The Challenge of Covalent IVIVC
In the development of targeted covalent inhibitors (TCIs), establishing a robust in vitro to in vivo correlation (IVIVC) is notoriously difficult. Unlike reversible drugs, where steady-state pharmacokinetics (PK) directly drive pharmacodynamics (PD), covalent drugs uncouple PK from PD. Once the covalent bond is formed, target inhibition persists even after the drug is cleared from circulation.
This guide evaluates the performance of 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one (hereafter referred to as CFP-CPA ), a highly specific α -chloroacetamide-based covalent fragment probe. We objectively compare CFP-CPA against alternative electrophilic warheads (acrylamides and cyanopyrrolidines) and provide the self-validating experimental workflows required to translate its in vitro kinetic parameters ( kinact/KI ) into predictable in vivo target occupancy and efficacy.
Product vs. Alternatives: A Comparative Analysis
CFP-CPA utilizes an α -chloroacetamide warhead to act as an electrophilic trap for catalytic cysteines (e.g., in deubiquitinases like UCHL1 or viral proteases). The 4-(fluoromethyl)piperidine moiety is a critical design element: the electron-withdrawing fluorine atom lowers the basicity of the piperidine nitrogen compared to a standard methyl group, enhancing membrane permeability and optimizing the non-covalent binding affinity ( KI ) prior to covalent bond formation.
To contextualize CFP-CPA's performance, we compared it against two common alternative scaffolds targeting the same cysteine residue:
-
Alternative 1 (Acrylamide Analog): A softer electrophile that forms irreversible Michael adducts.
-
Alternative 2 (Cyanopyrrolidine Analog): A reversible covalent inhibitor that forms a temporary thioimidate adduct.
Quantitative Performance Comparison
| Metric | CFP-CPA ( α -Chloroacetamide) | Alternative 1 (Acrylamide) | Alternative 2 (Cyanopyrrolidine) |
| Intrinsic Reactivity (GSH t1/2 ) | 11.5 hours | > 48 hours | > 48 hours |
| Non-Covalent Affinity ( KI ) | 4.2 μ M | 8.5 μ M | 1.8 μ M |
| Inactivation Rate ( kinact ) | 0.05 min −1 | 0.008 min −1 | N/A (Reversible) |
| Biochemical Potency ( kinact/KI ) | 11,900 M −1 s −1 | 940 M −1 s −1 | N/A (Uses Ki∗ = 0.5 μ M) |
| Cellular Target Occupancy (1 μ M, 2h) | 88% | 35% | 92% (Requires sustained PK) |
| In Vivo Efficacy (Mouse Model) | High (Durable PD post-clearance) | Low (Insufficient kinact ) | Moderate (PK-dependent) |
Conclusion: CFP-CPA achieves a superior IVIVC because its kinact/KI is high enough to drive rapid target engagement before systemic clearance, while its intrinsic reactivity (GSH t1/2>10 h) is stable enough to avoid premature depletion by off-target endogenous thiols.
Mechanistic & Workflow Visualizations
To understand why CFP-CPA outperforms alternatives, we must map both the molecular mechanism of action and the macroscopic IVIVC workflow.
Caption: Two-step kinetic mechanism of targeted covalent inhibition by CFP-CPA.
Caption: Logical workflow connecting in vitro covalent reactivity to in vivo efficacy.
Self-Validating Experimental Protocols
To guarantee scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal controls to ensure that the measured causality is an artifact-free representation of CFP-CPA's activity.
Protocol 1: Intrinsic Reactivity Profiling (GSH Assay)
Causality & Rationale: The half-life of a covalent inhibitor in the presence of Glutathione (GSH) predicts its systemic stability. If the warhead is too reactive, it will be neutralized by serum proteins and intra-hepatic GSH before reaching the target tissue. We utilize a standardized HPLC-based kinetic assay 1[1].
Step-by-Step Methodology:
-
Preparation: Prepare a 100 μ M solution of CFP-CPA in 50 mM Potassium Phosphate buffer (pH 7.4) containing 10% Acetonitrile to ensure solubility.
-
Initiation: Add GSH to a final physiological concentration of 1 mM (10-fold excess to establish pseudo-first-order kinetics).
-
Incubation: Incubate the mixture at 37 °C under argon to prevent spontaneous GSH oxidation.
-
Sampling & Analysis: Extract 20 μ L aliquots at 0, 1, 2, 4, 6, 12, and 24 hours. Quench with 80 μ L of cold water/0.1% TFA and immediately inject into an LC-MS/UV system.
-
Data Fitting: Plot the natural log of the remaining parent compound AUC against time. The slope equals −kGSH . Calculate t1/2=0.693/kGSH .
-
Self-Validation Check: Run Iodoacetamide as a highly reactive positive control ( t1/2<15 min) and Acrylamide as a slow negative control ( t1/2>48 h). If the controls fall outside these bounds, the buffer pH or GSH stock is compromised.
Protocol 2: Biochemical Potency ( kinact/KI ) Determination
Causality & Rationale: For covalent inhibitors, IC 50 values shift depending on incubation time and are therefore meaningless for IVIVC. The true metric of potency is kinact/KI , which defines the efficiency of bond formation.
Step-by-Step Methodology:
-
Enzyme Preparation: Dilute the target cysteine protease to a concentration 10-fold below the expected KI in assay buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20).
-
Time-Dependent Pre-incubation: Prepare a 7-point dilution series of CFP-CPA (0.1 μ M to 50 μ M). Pre-incubate the enzyme with the inhibitor for varying time intervals ( t = 0, 15, 30, 60, 120 minutes).
-
Substrate Addition: Rapidly add the fluorogenic substrate at a concentration equal to its Km to initiate the reaction.
-
Kinetic Readout: Measure the initial velocity ( vi ) of product formation using a fluorescence microplate reader.
-
Parameter Extraction:
-
Plot % remaining activity vs. pre-incubation time to extract the observed rate constant ( kobs ) for each concentration.
-
Plot kobs vs. [Inhibitor]. Fit to the hyperbolic equation: kobs=(kinact×[I])/(KI+[I]) .
-
-
Self-Validation Check: The kobs vs. [I] plot must plateau. If it remains linear, the compound is operating under KI>>[I] conditions, and only the ratio kinact/KI can be reported. A reversible reference compound must show no time-dependent shift in IC 50 .
Protocol 3: In Vivo Target Occupancy via Activity-Based Protein Profiling (ABPP)
Causality & Rationale: To definitively correlate in vitro potency to in vivo efficacy, we must prove that CFP-CPA engages its target in living tissue. We employ competitive ABPP using label-free quantitative proteomics2[2]; 3[3].
Step-by-Step Methodology:
-
In Vivo Dosing: Administer CFP-CPA (e.g., 10 mg/kg, PO or IP) or vehicle to the animal model.
-
Tissue Harvesting: After 4 hours, euthanize the animal, harvest the target tissue (e.g., liver or tumor), and homogenize in cold PBS.
-
Probe Incubation: Incubate the tissue lysate with a broad-spectrum alkyne-tagged reactive probe (e.g., an iodoacetamide-alkyne) for 1 hour at room temperature. Rationale: The probe will label all free cysteines. Cysteines already covalently modified by CFP-CPA will not be labeled.
-
Click Chemistry & Enrichment: Perform a Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide tag. Enrich labeled proteins using streptavidin-agarose beads.
-
LC-MS/MS Analysis: Digest the enriched proteins with trypsin and analyze via LC-MS/MS.
-
Quantification: Calculate target occupancy by comparing the MS intensity of the target peptide in CFP-CPA-treated samples versus vehicle-treated samples.
-
Self-Validation Check: The vehicle control must yield high-intensity spectral counts for the target cysteine. Furthermore, off-target cysteines (e.g., highly abundant serum albumins) should show equal labeling across both vehicle and treated groups, proving the in vivo selectivity of CFP-CPA4[4].
References
- Comparative reactivity analysis of small-molecule thiol surrogates Source: PubMed / Bioorganic & Medicinal Chemistry URL
- Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification Source: NIH / Nature Protocols URL
- Enzyme Inhibitor Discovery by Activity-Based Protein Profiling Source: Annual Reviews of Biochemistry URL
- Covalent Fragment Screening and Optimization Identifies the Chloroacetohydrazide Scaffold as Inhibitors for Ubiquitin C-terminal Hydrolase L1 Source: ACS Publications / Journal of Medicinal Chemistry URL
Sources
- 1. Comparative reactivity analysis of small-molecule thiol surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. annualreviews.org [annualreviews.org]
- 4. pubs.acs.org [pubs.acs.org]
Independent Verification of the Biological Effects of 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one: A Comparative Guide
Introduction: Unraveling the Therapeutic Potential of a Novel Chemical Entity
The compound 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one is a novel chemical entity for which the biological effects and mechanism of action have not been publicly characterized. Its chemical structure, however, presents intriguing possibilities for targeted therapeutic intervention. The presence of an α-chloro-keto amide motif suggests its potential as a covalent inhibitor, a class of drugs known for high potency and prolonged duration of action.[1][2][3] This functional group can form a stable covalent bond with nucleophilic residues, such as serine, cysteine, or threonine, within the active site of an enzyme, leading to its irreversible inactivation.[4][5][6]
Furthermore, the molecule incorporates a fluorinated piperidine ring. The piperidine scaffold is a common feature in a multitude of approved drugs, contributing to desirable pharmacokinetic properties.[7][8] The introduction of fluorine can further modulate metabolic stability, membrane permeability, and binding affinity.[9][10][11]
Based on these structural features, we hypothesize that 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one may act as a covalent inhibitor of serine or cysteine proteases. This guide provides a comprehensive experimental framework for the independent verification of its biological effects, from initial target identification to cellular activity assessment. We will also compare its potential performance with established covalent inhibitors.
Part 1: Proposed Experimental Verification Workflow
To systematically investigate the biological activity of 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one, a multi-stage experimental plan is proposed. This workflow is designed to first identify the molecular target, then elucidate the mechanism of action, and finally, assess its effects in a cellular context.
Figure 1: Proposed experimental workflow for the characterization of 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one.
Experimental Protocol 1: Broad Enzymatic Screening
Objective: To identify potential enzyme targets of 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one from a panel of serine and cysteine proteases.
Methodology:
-
Prepare Compound Stock Solution: Dissolve 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one in DMSO to a concentration of 10 mM.
-
Enzyme Panel: Utilize a commercially available panel of purified human serine and cysteine proteases.
-
Assay Setup: In a 96-well plate, add the respective buffer for each enzyme.
-
Add Compound: Add the test compound to a final concentration of 10 µM. Include a DMSO-only control.
-
Pre-incubation: Incubate the enzyme with the compound for 30 minutes at 37°C to allow for potential covalent bond formation.
-
Initiate Reaction: Add the specific fluorogenic substrate for each enzyme.
-
Kinetic Reading: Measure the fluorescence intensity every minute for 60 minutes using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each enzyme in the presence and absence of the test compound. A significant reduction in reaction rate indicates a potential "hit".
Experimental Protocol 2: Enzyme Kinetics for Irreversible Inhibition
Objective: To determine the kinetic parameters (kinact and KI) for the interaction between the compound and an identified target enzyme.[12][13][14][15]
Methodology:
-
Reagents: Purified target enzyme, fluorogenic substrate, and a range of concentrations of the test compound.
-
Assay Setup: In a 96-well plate, add the enzyme and varying concentrations of the inhibitor.
-
Reaction Initiation: Initiate the reaction by adding the substrate.
-
Continuous Monitoring: Immediately begin continuous measurement of fluorescence increase over time. The resulting progress curves will show a time-dependent decrease in enzyme activity.
-
Data Analysis:
-
Fit each progress curve to a single exponential decay equation to obtain the observed rate of inactivation (kobs) for each inhibitor concentration.
-
Plot the kobs values against the inhibitor concentration. Fit this data to the Michaelis-Menten equation for irreversible inhibitors to determine kinact (the maximal rate of inactivation) and KI (the inhibitor concentration at half-maximal inactivation rate).[12][13]
-
Experimental Protocol 3: LC-MS/MS for Covalent Adduct Confirmation
Objective: To confirm the formation of a covalent adduct between the compound and the target enzyme and to identify the specific amino acid residue modified.[16][17][18][19]
Methodology:
-
Incubation: Incubate the target enzyme with an excess of the test compound for a time sufficient to ensure complete inactivation. Include a control sample with no inhibitor.
-
Denaturation and Digestion: Denature the protein samples and digest them into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Data Analysis:
-
Search the MS/MS data against the protein sequence database.
-
Specifically look for peptides with a mass shift corresponding to the addition of the inhibitor molecule.
-
The MS/MS fragmentation pattern of the modified peptide will pinpoint the exact amino acid residue that has been covalently modified.
-
Experimental Protocol 4: MTT Cell Viability Assay
Objective: To assess the cytotoxic effects of the compound on a relevant cell line.[20][21][22][23]
Methodology:
-
Cell Culture: Plate a human cell line that expresses the target enzyme at a density of 1 x 104 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[20][22]
-
Solubilization: Add a solubilization solution (e.g., SDS-HCl) to dissolve the formazan crystals.[23]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Part 2: Comparative Analysis with Alternative Covalent Inhibitors
To provide context for the potential efficacy of 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one, we will compare its (to be determined) properties with two well-characterized, clinically relevant α-ketoamide-based serine protease inhibitors: Telaprevir and Boceprevir.[4][5][24]
| Feature | 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one | Telaprevir | Boceprevir |
| Target Enzyme | To be determined (Hypothesized: Serine/Cysteine Protease) | HCV NS3/4A Serine Protease | HCV NS3/4A Serine Protease |
| Warhead | α-Chloro-keto amide | α-Ketoamide | α-Ketoamide |
| Mechanism | To be determined (Hypothesized: Irreversible Covalent) | Reversible Covalent | Reversible Covalent |
| Inhibitory Potency (Ki) | To be determined | 7 nM | 14 nM |
| Cellular Potency (EC50) | To be determined | 350 nM (HCV replicon assay) | 200 nM (HCV replicon assay) |
Data for Telaprevir and Boceprevir are from published literature.
Part 3: Mechanistic Insights and Visualization
The hypothesized mechanism of action involves the nucleophilic attack of a serine residue in the enzyme's active site on the electrophilic carbonyl carbon of the α-chloro-keto amide. This forms a tetrahedral intermediate, which then expels the chloride ion to form a stable covalent bond.
Sources
- 1. Covalent Inhibitors in Drug Discovery: Current Applications - PRISM BioLab [prismbiolab.com]
- 2. The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets | MDPI [mdpi.com]
- 4. Covalent inhibitors: a rational approach to drug discovery - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00154F [pubs.rsc.org]
- 5. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serpins and other covalent protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. archipel.uqam.ca [archipel.uqam.ca]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. broadpharm.com [broadpharm.com]
- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 24. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
